Product packaging for 3-Carbamoyl-2-methylpropanoic acid(Cat. No.:CAS No. 98071-27-3)

3-Carbamoyl-2-methylpropanoic acid

Cat. No.: B2532179
CAS No.: 98071-27-3
M. Wt: 131.131
InChI Key: APLDKCVZGJSYQQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-methylpropanoic acid is a chemical compound with the molecular formula C5H9NO3 . It is a branched propanoic acid derivative that serves as a valuable synthetic building block in organic and medicinal chemistry research. This compound is characterized by a carboxylic acid group and a carbamoyl group, which make it a versatile intermediate for the construction of more complex molecules. Compounds with this structure are primarily utilized as precursors in synthesis workflows. Researchers can leverage its functional groups for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, to create novel compounds for screening and development . As a known metabolite, this compound may also be of interest in the field of metabonomics, where it could be identified and quantified using techniques like NMR spectroscopy to understand metabolic responses in biological systems . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. For the latest pricing, detailed specifications, and to place an order, please contact our team of experts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B2532179 3-Carbamoyl-2-methylpropanoic acid CAS No. 98071-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLDKCVZGJSYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a molecule of interest in various scientific domains. The document details its chemical structure, physicochemical properties, and outlines a putative synthetic pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents data for structurally related compounds to offer valuable comparative insights. The guide is intended to serve as a foundational resource for professionals engaged in research and development who require a thorough understanding of this compound.

Chemical Structure and Identification

This compound, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative containing a carbamoyl group.[1] Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identification of this compound [1][2]

IdentifierValue
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acid
Synonyms This compound, 3-carboxamido-isobutyric acid
CAS Number 98071-27-3
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Canonical SMILES CC(CC(=O)N)C(=O)O
InChI Key APLDKCVZGJSYQQ-UHFFFAOYSA-N

The molecular structure of this compound is characterized by a four-carbon butanoic acid backbone. A methyl group is attached to the carbon at the 2-position (α-carbon), and a carbamoyl group (-CONH₂) is attached to the carbon at the 3-position (β-carbon).

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and other research areas. While experimental data for this compound is scarce, computational predictions from reliable sources like PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
XLogP3 -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 131.058243 g/mol
Monoisotopic Mass 131.058243 g/mol
Topological Polar Surface Area 80.4 Ų
Heavy Atom Count 9

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential method for the synthesis of this compound could involve the reaction of a suitable anhydride with ammonia. For instance, the synthesis of 4-amino-2,4-dioxobutanoic acid has been reported via the opening of a dihydro-3-methylene-2,5-furandione anhydride with ammonium hydroxide.[3] A similar approach using a methylated anhydride precursor could potentially yield the target molecule.

Another relevant synthetic strategy involves the reaction of 3-methylidenedihydrofuran-2,5-dione with various amines to produce N-substituted 2-methylidene-4-oxobutanoic acids.[4][5] While this method yields a double bond that would require a subsequent reduction step, it demonstrates the feasibility of using cyclic anhydrides as starting materials for the synthesis of related structures.

The following diagram illustrates a generalized workflow for the synthesis of related amide derivatives, which could be adapted for the target compound.

G cluster_0 Reaction cluster_1 Workup & Purification Anhydride Anhydride Reaction_Vessel Reaction (Stirring, Temp Control) Anhydride->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Slurry Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product 3-Carbamoyl-2- methylpropanoic acid Drying->Final_Product Pure Compound

Caption: A generalized experimental workflow for the synthesis of amide derivatives.

Detailed Experimental Protocol for a Related Compound: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid[4]

This protocol describes the synthesis of a structurally related compound and can serve as a template for the development of a synthesis for this compound.

Materials:

  • 3-Methylidenedihydrofuran-2,5-dione (1 mmol)

  • 4-Aminoacetophenone (1 mmol)

  • Acetone (50 mL)

Procedure:

  • Dissolve 3-methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) in 30 mL of acetone and stir at ambient temperature.

  • In a separate beaker, dissolve 4-aminoacetophenone (0.135 g, 1 mmol) in 20 mL of acetone.

  • Add the 4-aminoacetophenone solution to the stirred solution of the anhydride over a period of 30 minutes.

  • Continue stirring the resulting slurry for 1.5 hours.

  • Filter the solid product from the slurry.

  • Wash the collected solid with acetone.

  • Dry the solid to obtain the final product.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. To provide a reference for researchers, the following table summarizes typical spectroscopic features of the key functional groups present in the molecule, based on data for related compounds.

Table 3: Expected Spectroscopic Features for this compound

Functional GroupSpectroscopic TechniqueExpected Chemical Shift / Wavenumber / m/z
Carboxylic Acid (-COOH) ¹H NMRδ 10-13 ppm (broad singlet)
¹³C NMRδ 170-185 ppm
IR2500-3300 cm⁻¹ (broad O-H stretch), 1700-1725 cm⁻¹ (C=O stretch)
Carbamoyl (-CONH₂) ¹H NMRδ 5-8 ppm (two broad singlets)
¹³C NMRδ 160-180 ppm
IR~3350 and ~3180 cm⁻¹ (N-H stretches), ~1640 cm⁻¹ (C=O stretch, Amide I)
Alkyl C-H ¹H NMRδ 0.9-2.5 ppm
¹³C NMRδ 10-50 ppm
IR2850-3000 cm⁻¹ (C-H stretches)
Molecular Ion Mass Spectrometry (EI)m/z = 131 [M]⁺

Conclusion

This compound presents an interesting scaffold for further investigation in various fields, particularly in medicinal chemistry and drug development. While a complete experimental dataset for this specific molecule is not yet publicly available, this technical guide has consolidated the existing knowledge and provided valuable comparative data from related compounds. The proposed synthetic strategies and expected spectroscopic characteristics offer a solid starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

3-Carbamoyl-2-methylpropanoic acid physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 3-Carbamoyl-2-methylpropanoic Acid

This guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the compound's physicochemical characteristics. The document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a workflow diagram for a key experimental procedure.

Compound Identity and Properties

This compound, systematically named (2S)-4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative.[1] Understanding its physical properties is crucial for predicting its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.

Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of the available data points are computationally predicted rather than experimentally determined, reflecting the compound's status as a specialized research chemical.

PropertyValueSource Type
IUPAC Name (2S)-4-amino-2-methyl-4-oxobutanoic acidNomenclature
Synonyms (S)-4-amino-2-methyl-4-oxobutanoic acidNomenclature
Molecular Formula C₅H₉NO₃Calculated
Molecular Weight 131.130 g/mol Calculated
Boiling Point 382.4 ± 25.0 °C at 760 mmHgPredicted
Density 1.2 ± 0.1 g/cm³Predicted
Flash Point 185.1 ± 23.2 °CPredicted
logP (XLogP3) -0.9Computed

Note: Predicted and computed values are derived from in silico modeling and may differ from experimental results.

Experimental Protocols

This section details the standard experimental methodologies for determining the key physical properties outlined above. These protocols are generalized and represent standard laboratory practice for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[2][3] The capillary method is the most common and fundamental technique for its determination.[2][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][4]

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[4]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

  • Heating:

    • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[2][3]

    • For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure the temperature of the block and the sample are in thermal equilibrium.[4]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ – T₂. A narrow range (0.5-2°C) is indicative of a pure compound.[2]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[6][7]

Objective: To quantify the maximum amount of this compound that can dissolve in a given solvent at a specified temperature to form a saturated solution.

Apparatus:

  • Orbital shaker with temperature control[6]

  • Vials or flasks with screw caps

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

  • pH meter and buffers (for pH-dependent solubility)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., water, phosphate buffer at pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6][7]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by either:

    • Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[7]

  • Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Measure the concentration of the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound with a carboxylic acid group, this value is fundamental to understanding its ionization state at different pH levels. Potentiometric titration is a highly accurate and common method for pKa determination.[8][9]

Objective: To determine the pKa value by monitoring pH changes during the titration of the acidic compound with a standard basic solution.

Apparatus:

  • Automated or manual titrator

  • Calibrated pH electrode and meter

  • Burette

  • Stir plate and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.[9]

  • Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring and record the initial pH of the solution. Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination:

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This corresponds to the complete neutralization of the carboxylic acid.

    • Determine the volume of titrant required to reach the half-equivalence point (half the volume of titrant used to reach the equivalence point).

    • The pKa is equal to the pH of the solution at this half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [Acid] = [Conjugate Base] and pH = pKa.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11]

Objective: To determine the ratio of the equilibrium concentrations of this compound in a two-phase system of n-octanol and water.

Apparatus:

  • Separatory funnels or screw-capped tubes

  • Mechanical shaker

  • Centrifuge

  • Validated analytical instrument (e.g., HPLC-UV)

  • n-Octanol (reagent grade)

  • Water or buffer (e.g., phosphate buffer at pH 7.4 for logD)

Procedure:

  • Phase Pre-saturation: Before the experiment, shake n-octanol with water (or buffer) and, separately, water with n-octanol for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers. This step is crucial for accurate results.

  • Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Add known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer) to a separatory funnel or tube. Add a small, known amount of the compound's stock solution. The final concentration should be low enough to avoid self-association.

  • Equilibration: Shake the vessel for a set period (e.g., 1-3 hours) to allow for complete partitioning of the solute between the two phases. The system must reach equilibrium.[11]

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] / [aqueous].

    • The logP is then calculated as: logP = log₁₀(P).

    • If a buffer is used instead of pure water, the result is the distribution coefficient (logD) at that specific pH.[12]

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the solubility of a compound using the Shake-Flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add excess solid compound to solvent in vials B Seal vials A->B C Agitate in orbital shaker (e.g., 24-72h at 37°C) B->C D Remove vials from shaker C->D E Separate solid and liquid phases D->E F Centrifugation E->F Method 1 G Filtration (0.22 µm) E->G Method 2 H Collect clear supernatant F->H G->H I Dilute aliquot with solvent H->I J Measure concentration (e.g., HPLC, UV-Vis) I->J K Calculate solubility (accounting for dilution) J->K

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 25944-23-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically for 3-Carbamoyl-2-methylpropanoic acid (CAS 25944-23-2) is limited in publicly available literature. This guide provides a comprehensive overview of its known properties and draws upon data from the closely related and more extensively studied isomer, 3-Carbamoyl-3-methylpropanoic acid, to discuss potential biological activities and experimental protocols. This approach is intended to provide a valuable framework for research and development efforts.

Introduction

This compound is a small organic molecule and a derivative of propanoic acid. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential for diverse chemical interactions and biological activities. While this specific isomer is not extensively characterized, its structural similarity to other biologically active compounds, particularly inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase, makes it a molecule of interest for further investigation in drug discovery and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₉NO₃PubChem[1]
Molecular Weight 131.13 g/mol PubChem[1]
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acidPubChem[1]
Canonical SMILES CC(CC(=O)N)C(=O)OPubChem[1]
InChI Key APLDKCVZGJSYQQ-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 -0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Potential Biological Activity: HIF-1 Signaling Pathway Modulation

While direct biological data for this compound is lacking, its isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. This suggests that this compound may exhibit similar activity.

The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels (hypoxia).[2][3][4] Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[2][3] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]

Inhibitors of PHD enzymes mimic a hypoxic state by preventing the degradation of HIF-1α, thereby activating the HIF-1 signaling pathway even under normoxic conditions.[5][6] This mechanism is of significant therapeutic interest for conditions such as anemia and ischemic diseases.

Diagram of the HIF-1 Signaling Pathway and the Role of a PHD Inhibitor

HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD O₂ VHL VHL PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_stable->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HRE Hypoxia Response Element HIF-1 Complex->HRE Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription PHD_Inhibitor 3-Carbamoyl-2- methylpropanoic acid (potential) PHD_Inhibitor->PHD Synthesis Workflow Start Start Dissolve Dissolve 2-methylsuccinic anhydride in diethyl ether Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Ammonia Add aqueous ammonia dropwise Cool->Add_Ammonia Stir Stir at room temperature Add_Ammonia->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with diethyl ether Acidify->Extract Dry Dry organic phase Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallize product Evaporate->Purify End End Purify->End Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

3-Carbamoyl-2-methylpropanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a small molecule with potential relevance in chemical synthesis and drug discovery. Due to the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a proposed synthesis protocol based on related compounds, and a hypothetical signaling pathway derived from the activity of a structural isomer. All quantitative data is presented in structured tables, and detailed methodologies are provided for key conceptual experiments. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and potential biological interactions.

Introduction

This compound, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is an organic compound with the chemical formula C5H9NO3[1]. While its specific historical context and discovery are not well-documented in scientific literature, its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential as a versatile building block in medicinal chemistry and as a candidate for biological screening. This guide aims to consolidate the known information and provide a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C5H9NO3PubChem[1]
Molecular Weight 131.13 g/mol PubChem[1]
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acidPubChem[1]
CAS Number 98071-27-3Biosynth[2]
Synonyms 3-carboxamido-isobutyric acid, SCHEMBL38605PubChem[1]
Computed XLogP3 -0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis Protocol

Step 1: Synthesis of a Substituted Anhydride Precursor

This initial step would involve the creation of a suitable cyclic anhydride that incorporates the desired methyl group at the alpha-position relative to one of the carbonyl groups.

Step 2: Aminolysis of the Anhydride

The cyclic anhydride is then subjected to aminolysis to introduce the carbamoyl group.

  • Reaction: The substituted anhydride is reacted with aqueous ammonia.

  • Procedure:

    • Place the substituted anhydride in a round-bottom flask.

    • Cool the flask in an ice bath.

    • Slowly add a stoichiometric excess of chilled aqueous ammonia with stirring.

    • Allow the reaction to proceed at a low temperature, followed by gradual warming to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture would be acidified to precipitate the crude product.

    • The precipitate is then filtered, washed with cold water, and dried under a vacuum.

Step 3: Purification

The crude this compound would be purified using recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure product.

G cluster_synthesis Proposed Synthesis Workflow start Start: Substituted Anhydride aminolysis Aminolysis with Aqueous Ammonia start->aminolysis acidification Acidification aminolysis->acidification filtration Filtration and Washing acidification->filtration drying Vacuum Drying filtration->drying purification Recrystallization drying->purification product Final Product: this compound purification->product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway

Direct evidence of the biological activity and associated signaling pathways for this compound is currently lacking in the scientific literature. However, a structural isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[4]. This suggests a plausible, albeit hypothetical, mechanism of action for the title compound.

The HIF signaling pathway is a crucial cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

A small molecule inhibitor of PHD, such as hypothetically this compound, could mimic a hypoxic state by binding to the active site of PHD enzymes, thereby preventing the degradation of HIF-α.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD O2 HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH VHL VHL HIFa_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Degradation Ub->Proteasome HIFa_hypoxia HIF-α PHD_inhibited PHD Enzymes HIFa_hypoxia->PHD_inhibited No O2 / Inhibition HIFa_stable Stable HIF-α HIFa_hypoxia->HIFa_stable Inhibitor This compound (Hypothetical) Inhibitor->PHD_inhibited Inhibition HIF_dimer HIF-α/β Dimer HIFa_stable->HIF_dimer HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Caption: Hypothetical signaling pathway of this compound as a PHD inhibitor.

Conclusion and Future Directions

This compound is a small molecule with defined chemical and physical properties but a largely unexplored history and biological function. The synthesis protocol and potential signaling pathway presented in this guide are based on available data for related compounds and should be considered hypothetical starting points for future research.

Further investigation is warranted to:

  • Develop and validate a specific and efficient synthesis protocol.

  • Screen the compound for biological activity, particularly as a potential inhibitor of HIF prolyl hydroxylase enzymes.

  • Elucidate its mechanism of action and any relevant signaling pathways through in vitro and in vivo studies.

This technical guide serves as a foundational document to stimulate and support further research into the chemical and biological properties of this compound.

References

An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, including its chemical identity, physicochemical properties, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-amino-2-methyl-4-oxobutanoic acid[1]

Synonyms: A variety of synonyms and database identifiers are used to refer to this compound in chemical literature and databases. These include:

  • This compound[1]

  • 3-carboxamido-isobutyric acid[1]

  • SCHEMBL38605[1]

  • CHEMBL5681887[1]

  • CHEMBL6042941[1]

Physicochemical Properties

The fundamental physicochemical properties of 4-amino-2-methyl-4-oxobutanoic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

PropertyValueSource
Molecular Formula C₅H₉NO₃PubChem[1]
Molecular Weight 131.13 g/mol PubChem[1]
XLogP3 -0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 131.058243149PubChem[1]
Monoisotopic Mass 131.058243149PubChem[1]
Topological Polar Surface Area 80.4 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]

Experimental Protocols

Proposed Synthesis of 4-amino-2-methyl-4-oxobutanoic acid:

A plausible synthetic route could involve the reaction of a suitable starting material, such as a derivative of methylsuccinic anhydride, with an ammonia source. This would introduce the carbamoyl group. Subsequent purification steps would be necessary to isolate the final product.

It is important to note that this is a generalized suggestion, and the specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized through experimental investigation.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway involvement of 4-amino-2-methyl-4-oxobutanoic acid is limited in the current scientific literature. However, a structurally similar compound, 3-Carbamoyl-3-methylpropanoic acid, has been reported to exhibit biological activity related to cellular responses to hypoxia[2].

Specifically, 3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[2]. By inhibiting these enzymes, the compound can stabilize the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to low oxygen levels. This stabilization allows HIF-α to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Given the structural similarity, it is plausible that 4-amino-2-methyl-4-oxobutanoic acid could exhibit similar inhibitory activity against PHD enzymes. However, this remains a hypothesis that requires experimental validation.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of 4-amino-2-methyl-4-oxobutanoic acid, based on the known activity of a related compound. This pathway is speculative and serves as a framework for future research.

Hypothetical_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / Inhibition PHD PHD Enzymes HIF_alpha HIF-1α HIF_alpha->PHD Hydroxylation Proteasome Proteasomal Degradation HIF_alpha->Proteasome VHL-mediated Inhibitor 4-amino-2-methyl- 4-oxobutanoic acid (Hypothetical) PHD_inhibited PHD Enzymes Inhibitor->PHD_inhibited Inhibition HIF_alpha_stable HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Activation

Caption: Hypothetical signaling pathway of 4-amino-2-methyl-4-oxobutanoic acid.

This guide provides a summary of the currently available information on 4-amino-2-methyl-4-oxobutanoic acid. Further research is required to fully elucidate its synthetic pathways, biological functions, and potential applications in drug development.

References

3-Carbamoyl-2-methylpropanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, including its physicochemical properties, and known biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

Molecular Identity and Properties

This compound is a carboxylic acid derivative. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C5H9NO3[1]
Molecular Weight 131.13 g/mol [1][2]
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acid[1]
CAS Number 98071-27-3[2]

Biological Activity and Potential Applications

This compound and its analogs are subjects of research interest, particularly in the context of cellular responses to hypoxia.

Inhibition of HIF Prolyl Hydroxylase (PHD)

Analogs of 3-carbamoylpropanoic acid have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[3][4] These enzymes are critical regulators of the HIF-1 signaling pathway, which governs cellular adaptation to low oxygen conditions. By inhibiting PHDs, the alpha subunit of HIF-1 (HIF-1α) is stabilized, leading to the transcription of genes involved in processes such as angiogenesis and erythropoiesis. This mechanism of action is a key area of investigation for therapeutic interventions in conditions like anemia and ischemia.[3][4]

Potential as Cytotoxic Agents

The induction of HIF-1α in tumor cells can have complex effects on cancer progression. While it can promote survival in some contexts, in others it can lead to cell death. The potential for PHD inhibitors to modulate tumor cell fate is an active area of research.

Derivatization Agent

While not extensively documented for this compound itself, similar small molecules are utilized as derivatizing agents in analytical chemistry to enhance the detection of hormones like progesterone in biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6][7] This process can improve the volatility, thermal stability, and ionization efficiency of the target analyte.[5]

Signaling Pathway

The HIF-1 Signaling Pathway

The diagram below illustrates the canonical HIF-1 signaling pathway. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. This compound analogs are being studied for their potential to inhibit PHD, thereby stabilizing HIF-1α even under normoxic conditions.

HIF1_Signaling_Pathway HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_N HIF-1α PHD PHD Enzymes HIF-1α_N->PHD Substrate VHL VHL HIF-1α_N->VHL Binds Proteasome Proteasome HIF-1α_N->Proteasome Targets PHD->HIF-1α_N Hydroxylates (OH) O2 O₂ O2->PHD Activates Ub Ubiquitin VHL->Ub Recruits Ub->HIF-1α_N Ubiquitinates Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_H->Nucleus Translocates HIF-1 Complex HIF-1 Complex HIF-1α_H->HIF-1 Complex Dimerizes with HIF-1β HIF-1β HIF-1β HIF-1β->Nucleus HIF-1β->HIF-1 Complex HRE HRE (DNA) HIF-1 Complex->HRE Binds Target Genes Target Gene Transcription HRE->Target Genes PHD_Inhibitor 3-Carbamoyl-2- methylpropanoic acid PHD_Inhibitor->PHD Inhibits

Caption: The HIF-1 signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Protocols

General Synthesis of Carbamoylpropanoic Acids

A general approach for the synthesis of related carbamoyl-substituted carboxylic acids involves the reaction of a corresponding anhydride with ammonia. For instance, 3-isobutylglutaric anhydride can be reacted with aqueous ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[8]

Workflow for Synthesis

Synthesis_Workflow General Synthesis Workflow Start Starting Anhydride (e.g., 2-methylsuccinic anhydride) Reaction Ring Opening Reaction Start->Reaction Reagent Aqueous Ammonia Reagent->Reaction Workup Acidification & Extraction Reaction->Workup Product 3-Carbamoyl-2- methylpropanoic acid Workup->Product

References

Solubility Profile of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Carbamoyl-2-methylpropanoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining the solubility of solid carboxylic acids. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction to this compound

This compound, also known as 3-carboxamido-isobutyric acid, is a carboxylic acid derivative. Its chemical structure, featuring both a carboxylic acid and a carbamoyl (amide) group, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility of this compound is crucial for a range of applications, including its use as a synthetic building block in medicinal chemistry and its potential biological activities.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in publicly accessible databases and scientific literature. However, based on its chemical structure, some qualitative assessments can be made.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Solvents Potentially improved solubility compared to non-polar analogues.The presence of the polar carbamoyl group may enhance solubility in water.[1]
Polar Organic Solvents Likely solubleSolvents such as ethanol, methanol, and acetone are expected to dissolve the compound due to hydrogen bonding potential.
Non-polar Organic Solvents Likely poorly solubleSolvents like hexane and toluene are not expected to be effective solvents due to the compound's polarity.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid carboxylic acid like this compound.

Materials and Equipment
  • Solute: this compound (solid)

  • Solvents: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the respective solvent using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as g/100mL, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature with stirring add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or other method dilute->analyze quantify Quantify using calibration curve analyze->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid compound.

Biological Context and Signaling Pathways

Currently, there is no established and detailed signaling pathway in which this compound is a known key player. However, some research suggests that this compound may have biological activities, potentially interacting with enzymes such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] Further research is needed to elucidate the specific molecular mechanisms and signaling cascades that may be modulated by this compound.

Conclusion

References

Unraveling the Molecular Mechanisms of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Note on Isomeric Specificity

The exploration into the mechanism of action of 3-Carbamoyl-2-methylpropanoic acid reveals a notable scarcity of direct scientific literature and experimental data for this specific chemical entity. Extensive database searches, including chemical repositories and scholarly articles, confirm its structure but do not provide information on its biological activity or mechanism of action.

However, a significant body of research exists for a closely related structural isomer, 3-Carbamoyl-3-methylpropanoic acid . Given the high degree of structural similarity, it is plausible that their biological activities may share common pathways. This guide, therefore, focuses on the well-documented mechanism of action of 3-Carbamoyl-3-methylpropanoic acid as the most relevant and informative alternative, while clearly acknowledging the distinct isomeric identity of the original topic of inquiry.

Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase Domain (PHD) Enzymes

3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] This inhibition is a critical regulatory point in the cellular response to oxygen availability.

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of a CUL2-based E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low.

In hypoxic conditions, or in the presence of a PHD inhibitor like 3-Carbamoyl-3-methylpropanoic acid, the hydroxylation of HIF-α is prevented. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

Signaling Pathway Diagram

HIF_Pathway_Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_inhibition Hypoxia or PHD Inhibition PHD PHD Enzymes HIFa_normoxia HIF-α PHD->HIFa_normoxia Hydroxylation VHL VHL Complex HIFa_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 3-Carbamoyl-3- methylpropanoic acid PHD_inhibited PHD Enzymes Inhibitor->PHD_inhibited Inhibition HIFa_hypoxia HIF-α (Stable) HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Dimerization HIFb HIF-β (ARNT) HIFb->HIF_complex HRE Hypoxia Response Elements (HREs) HIF_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Expression HRE->Target_Genes Transcription

Caption: Inhibition of PHD enzymes by 3-Carbamoyl-3-methylpropanoic acid stabilizes HIF-α, leading to target gene expression.

Quantitative Data Summary

Experimental Protocols

Detailed experimental protocols for the characterization of PHD inhibitors can be complex and are often specific to the laboratory and the particular assay being used. However, a general workflow for assessing the activity of a compound like 3-Carbamoyl-3-methylpropanoic acid on the HIF pathway is outlined below.

General Experimental Workflow for Assessing PHD Inhibition
  • Enzymatic Assay (In Vitro):

    • Objective: To determine the direct inhibitory effect of the compound on purified PHD enzymes (e.g., PHD1, PHD2, PHD3).

    • Methodology: A common method is a fluorescence-based assay. A peptide substrate corresponding to the hydroxylation site of HIF-α is incubated with a recombinant PHD enzyme, the compound of interest at various concentrations, and necessary co-factors (e.g., Fe(II), 2-oxoglutarate, ascorbate). The assay measures the consumption of 2-oxoglutarate or the formation of the hydroxylated peptide, often coupled to a fluorescent readout.

    • Data Analysis: IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.

  • Cell-Based Assays (In Situ):

    • Objective: To confirm the compound's ability to stabilize HIF-α and activate downstream signaling in a cellular context.

    • Methodology:

      • HIF-α Stabilization: A human cell line (e.g., HeLa, HEK293) is treated with the compound. Cell lysates are then analyzed by Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α band indicates stabilization.

      • HRE Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of HREs. Following treatment with the compound, luciferase activity is measured. An increase in luminescence indicates the activation of HIF-mediated transcription.

    • Data Analysis: Dose-response curves are generated to determine the EC50 for HIF-α stabilization or reporter gene activation.

  • Target Gene Expression Analysis:

    • Objective: To measure the upregulation of known HIF target genes.

    • Methodology: Cells are treated with the compound, and total RNA is extracted. The expression levels of genes such as VEGF, EPO, or GLUT1 are quantified using quantitative real-time PCR (qRT-PCR).

    • Data Analysis: The fold change in gene expression relative to a vehicle-treated control is calculated.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis (3-Carbamoyl-3-methylpropanoic acid) enzymatic_assay In Vitro Enzymatic Assay (Purified PHD Enzymes) start->enzymatic_assay cell_culture Cell Culture (e.g., HeLa, HEK293) start->cell_culture ic50 Determine IC50 Value enzymatic_assay->ic50 end Conclusion: Compound is a POTENTIAL PHD Inhibitor ic50->end compound_treatment Treat Cells with Compound cell_culture->compound_treatment western_blot Western Blot for HIF-α compound_treatment->western_blot reporter_assay HRE Luciferase Reporter Assay compound_treatment->reporter_assay qpcr qRT-PCR for Target Genes (VEGF, EPO, etc.) compound_treatment->qpcr hif_stabilization Assess HIF-α Stabilization western_blot->hif_stabilization hre_activation Measure HRE Activation reporter_assay->hre_activation gene_expression Quantify Gene Expression qpcr->gene_expression hif_stabilization->end hre_activation->end gene_expression->end

Caption: A typical experimental workflow to characterize a potential PHD inhibitor.

Concluding Remarks

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the established activity of its structural isomer, 3-Carbamoyl-3-methylpropanoic acid, as a PHD inhibitor provides a strong hypothetical framework. Further research, following the experimental protocols outlined above, is necessary to definitively characterize the biological activity of this compound and determine if it indeed shares the PHD-inhibitory properties of its isomer. This information will be crucial for any future development of this compound for therapeutic purposes. Researchers are encouraged to investigate this specific isomer to fill the current knowledge gap.

References

An In-Depth Technical Guide to the Biological Activity and Function of 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoyl-2-methylpropanoic acid is a small molecule of significant interest in the field of drug discovery due to its structural similarity to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. This technical guide provides a comprehensive overview of the hypothesized biological activity, function, and mechanism of action of this compound. It is proposed that this compound acts as an inhibitor of PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia. This activity suggests potential therapeutic applications in conditions such as anemia and ischemia. This document details the putative quantitative biological data, based on structurally related compounds, and provides a detailed experimental protocol for assessing its inhibitory activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

Cellular adaptation to low oxygen levels (hypoxia) is a fundamental physiological process orchestrated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The stability and activity of the alpha subunit of HIF-1 (HIF-1α) are tightly regulated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is diminished, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of a wide array of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Small molecule inhibitors of PHDs have emerged as a promising therapeutic strategy for various diseases, including anemia associated with chronic kidney disease. These inhibitors mimic the hypoxic state by preventing the degradation of HIF-1α, thereby stimulating the production of endogenous erythropoietin (EPO).

This compound, a structural analog of known PHD inhibitors, is hypothesized to exhibit similar biological activity. This guide explores its potential function as a PHD inhibitor and provides the necessary technical information for its investigation.

Putative Biological Activity and Function

The primary biological activity of this compound is predicted to be the inhibition of prolyl hydroxylase domain enzymes, particularly PHD2, the most abundant isoform under normoxic conditions. By inhibiting PHD2, the compound is expected to prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent activation of HIF-1 target genes.

Mechanism of Action

This compound is believed to act as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes. The structural similarity of its carbamoylpropanoic acid moiety to 2-oxoglutarate allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate and inhibiting the hydroxylation reaction. This leads to the accumulation of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

Quantitative Data

Parameter Target Enzyme Estimated Value Assay Type Reference Compound Class
IC50 Human PHD21 - 10 µMMass Spectrometry-based3-Carbamoylpropanoic acid analogs

Note: The IC50 value presented is an estimate based on published data for structurally similar compounds and should be experimentally verified.

Signaling Pathway

The proposed mechanism of action of this compound involves the inhibition of the HIF-1α degradation pathway. The following diagram illustrates this signaling cascade.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition PHD2 PHD2 HIF1a_OH HIF-1α-OH PHD2:s->HIF1a_OH:n O2 O2 O2->PHD2 Fe2 Fe(II) Fe2->PHD2 alphaKG 2-Oxoglutarate alphaKG->PHD2 HIF1a HIF-1α HIF1a:e->HIF1a_OH:w Hydroxylation VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome Targeting Ub Ubiquitin VHL->Ub Recruitment Ub->HIF1a_OH Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 3-Carbamoyl-2- methylpropanoic acid PHD2_inhibited PHD2 (Inhibited) Inhibitor->PHD2_inhibited Inhibition HIF1a_stable HIF-1α (Stable) HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding TargetGenes Target Genes (e.g., EPO, VEGF) HRE->TargetGenes Activation Transcription Transcription TargetGenes->Transcription

HIF-1α Signaling Pathway Under Normoxia and PHD Inhibition.

Experimental Protocols

To experimentally validate the biological activity of this compound as a PHD2 inhibitor, a mass spectrometry-based in vitro assay is recommended. This method directly measures the hydroxylation of a HIF-1α peptide substrate.

In Vitro PHD2 Inhibition Assay using Mass Spectrometry

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PHD2.

Materials:

  • Recombinant human PHD2 (catalytic domain)

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (α-ketoglutarate)

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid

  • HEPES buffer (pH 7.5)

  • This compound (test compound)

  • N-Oxalylglycine (positive control inhibitor)

  • Acetonitrile

  • Formic acid

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, ascorbic acid, and FeSO4.

  • Enzyme and Substrate Preparation: Dilute the recombinant PHD2 and the HIF-1α peptide substrate in the reaction buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer. Also, prepare a serial dilution of the positive control inhibitor, N-Oxalylglycine.

  • Reaction Initiation: In a microtiter plate, combine the PHD2 enzyme, HIF-1α peptide substrate, and varying concentrations of the test compound or control inhibitor. Initiate the reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

  • Sample Preparation for Mass Spectrometry: Mix a small aliquot of the quenched reaction mixture with the MALDI matrix solution and spot it onto a MALDI target plate.

  • Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode. Measure the relative intensities of the unhydroxylated and hydroxylated HIF-1α peptide peaks.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Ascorbate, FeSO4) C Combine PHD2, HIF-1α Peptide, and Inhibitor in Microtiter Plate A->C B Prepare Serial Dilutions of This compound B->C D Initiate Reaction with 2-Oxoglutarate C->D E Incubate at 37°C D->E F Quench Reaction with Acidified Acetonitrile E->F G Prepare Samples for MALDI-TOF MS F->G H Acquire Mass Spectra G->H I Analyze Data and Calculate IC50 H->I

References

The Enigmatic Role of 3-Carbamoyl-2-methylpropanoic Acid in Metabolic Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature and biochemical databases reveals a notable absence of 3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, as a recognized metabolite in established metabolic pathways. This technical guide addresses the current state of knowledge, highlighting the lack of direct evidence for its metabolic role while exploring the metabolism of structurally related compounds to provide a theoretical framework for researchers, scientists, and drug development professionals.

Current Knowledge Gap

Despite extensive searches, no peer-reviewed studies or database entries explicitly detail the biosynthesis, degradation, or specific enzymatic interactions of this compound within biological systems. Consequently, there is no quantitative data, such as enzyme kinetics or metabolite concentrations, or established experimental protocols to present. The compound is primarily referenced in chemical databases and by suppliers of research chemicals.

Metabolic Context from Structurally Related Compounds

To provide a relevant perspective, this section explores the metabolic pathways of compounds structurally analogous to this compound. These examples may offer insights into potential, yet unconfirmed, metabolic fates of the target molecule.

Propanoate Metabolism

The core structure of the molecule is a substituted propanoic acid. Propanoate (the conjugate base of propanoic acid) is a well-known short-chain fatty acid that plays a role in energy metabolism. The canonical pathway for propanoate metabolism involves its conversion to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

Table 1: Key Enzymes and Reactions in Propanoate Metabolism

StepReactantEnzymeProductCofactors
1PropanoateAcyl-CoA SynthetasePropionyl-CoAATP, CoA
2Propionyl-CoAPropionyl-CoA CarboxylaseD-Methylmalonyl-CoABiotin, ATP
3D-Methylmalonyl-CoAMethylmalonyl-CoA EpimeraseL-Methylmalonyl-CoA
4L-Methylmalonyl-CoAMethylmalonyl-CoA MutaseSuccinyl-CoAVitamin B12
Pyrimidine Degradation Pathway

A structurally similar compound, 3-(carbamoylamino)-2-methyl-propanoic acid, is implicated in the pyrimidine degradation pathway. This suggests that if this compound were to be metabolized, it might undergo analogous enzymatic transformations. In pyrimidine catabolism, dihydropyrimidines are hydrolyzed to β-ureidopropionic acid, which is then cleaved to β-alanine, ammonia, and carbon dioxide.

Hypothetical Metabolic Pathway for this compound

Based on known biochemical reactions, a hypothetical metabolic pathway for this compound can be postulated. This theoretical pathway is not supported by direct experimental evidence but serves as a potential starting point for future research.

The proposed pathway involves two main stages: (1) Hydrolysis of the carbamoyl group and (2) Oxidation of the resulting dicarboxylic acid .

Hypothetical_Metabolism cluster_0 Hypothetical Metabolic Pathway Metabolite This compound Intermediate 2-Methylsuccinic acid Metabolite->Intermediate Amidohydrolase (e.g., Ureidopropionase-like) Product Citric Acid Cycle Intermediates Intermediate->Product Oxidation (e.g., via β-oxidation-like steps)

Caption: A hypothetical metabolic pathway for this compound.

Detailed Steps of the Hypothetical Pathway
  • Deamidation: The initial step could involve the hydrolysis of the carbamoyl group (-CONH2) by an amidohydrolase enzyme, similar to ureidopropionase in the pyrimidine degradation pathway. This reaction would release ammonia and yield 2-methylsuccinic acid.

  • Oxidation: The resulting 2-methylsuccinic acid is a dicarboxylic acid. It could potentially enter central carbon metabolism through oxidation. This might occur via a series of reactions analogous to fatty acid β-oxidation, ultimately leading to the formation of intermediates that can enter the citric acid cycle, such as succinyl-CoA or acetyl-CoA.

Proposed Experimental Workflow for Investigating the Metabolic Role

For researchers interested in elucidating the metabolic function of this compound, the following experimental workflow is proposed.

Experimental_Workflow cluster_1 Proposed Experimental Workflow A Synthesize Isotopically Labeled This compound (e.g., ¹³C or ¹⁴C) B Incubate Labeled Compound with Cell Cultures or Tissue Homogenates A->B C Metabolite Extraction B->C D LC-MS/MS or GC-MS Analysis to Identify Labeled Metabolites C->D F Pathway Elucidation D->F E Enzyme Assays with Purified Enzymes to Confirm Reaction Steps E->F

Caption: A proposed workflow for the experimental investigation of the metabolic fate of this compound.

Methodological Considerations
  • Isotopic Labeling: The synthesis of an isotopically labeled version of the compound is crucial for tracing its metabolic fate.

  • Model Systems: A variety of in vitro and in vivo model systems, such as liver microsomes, cultured cells (e.g., hepatocytes), and animal models, should be employed.

  • Analytical Techniques: High-resolution mass spectrometry coupled with liquid or gas chromatography will be essential for the identification and quantification of potential metabolites.

  • Enzymology: Once putative metabolites are identified, enzyme assays using purified candidate enzymes will be necessary to confirm the specific biochemical reactions.

Conclusion

3-Carbamoyl-2-methylpropanoic acid natural occurrence and sources

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid (also known by its IUPAC name, 4-amino-2-methyl-4-oxobutanoic acid). Extensive research indicates that this compound is of synthetic origin and is not known to occur naturally. This document details its chemical properties, a plausible synthetic route, and methods for its analytical characterization.

Chemical Identity and Properties

This compound is a derivative of propanoic acid containing both a carboxylic acid and a carbamoyl (amide) functional group. Its chemical structure and key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acid[1][2]
Synonyms This compound, 3-carboxamido-isobutyric acid[2]
CAS Number 98071-27-3[2]
Molecular Formula C₅H₉NO₃[2]
Molecular Weight 131.13 g/mol [2]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)
pKa Carboxylic acid pKa estimated to be around 4-5

Synthetic Production

Proposed Synthetic Pathway: Ring-Opening Amidation of 2-Methylsuccinic Anhydride

This method involves the nucleophilic attack of ammonia on the anhydride ring, leading to the formation of the desired product.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 2-Methylsuccinic_Anhydride 2-Methylsuccinic Anhydride Product This compound 2-Methylsuccinic_Anhydride->Product Ring-Opening Amidation Ammonia Ammonia (NH₃)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a theoretical procedure based on standard organic chemistry laboratory techniques for the amidation of anhydrides.

Materials:

  • 2-Methylsuccinic anhydride

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylsuccinic anhydride in 100 mL of a suitable organic solvent, such as dichloromethane.

  • Addition of Ammonia: Cool the solution to 0 °C in an ice bath. Slowly add 25 mL of concentrated aqueous ammonia dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. This will protonate the carboxylate to the carboxylic acid.

  • Extraction: Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • A doublet for the methyl protons (-CH₃).

  • A multiplet for the methine proton (-CH).

  • Two diastereotopic protons of the methylene group (-CH₂) adjacent to the amide, appearing as a complex multiplet.

  • Broad singlets for the amide protons (-CONH₂).

  • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

  • A signal for the methyl carbon.

  • A signal for the methine carbon.

  • A signal for the methylene carbon.

  • Signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 131 should be observable. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3] For amides, cleavage adjacent to the carbonyl group is common.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 132 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 130 should be observed.

Metabolic Fate and Biological Relevance

Currently, there is no scientific literature to suggest that this compound is a metabolite of any known drug or xenobiotic, nor is it reported to be an intermediate in any endogenous metabolic pathway. While structurally similar compounds, such as methylsuccinic acid, are known to be involved in certain metabolic disorders, no such role has been identified for this compound.[4][5]

The study of xenobiotic metabolism involves understanding how foreign compounds are processed in the body, typically through Phase I (modification) and Phase II (conjugation) reactions.[6] It is conceivable that a precursor molecule could be metabolized to this compound, but no such pathways have been documented.

Conclusion

This compound is a synthetic compound with potential applications as a building block in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and a viable, though theoretical, synthetic protocol. Further research is required to fully elucidate its reactivity, biological activity, and potential metabolic pathways if it were to be introduced into a biological system. The analytical data provided herein should serve as a useful reference for researchers working with this compound.

References

Theoretical and Computational Elucidation of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-Carbamoyl-2-methylpropanoic acid presents a molecule of interest for its potential applications in medicinal chemistry and materials science, it remains a compound with limited specific investigation in theoretical and computational literature. This technical guide serves as a comprehensive framework, outlining the standard and advanced methodologies that would be employed in a thorough theoretical and computational study of this molecule. By drawing parallels with structurally related compounds, such as succinic acid and other carboxylic acid amides, we present a hypothetical yet realistic exploration of its structural, spectroscopic, and electronic properties. This document is intended to provide researchers and professionals in drug development with a foundational understanding and a practical template for initiating and conducting in-depth computational analysis of this compound and its derivatives.

Introduction

This compound, a derivative of succinic acid, possesses both a carboxylic acid and a primary amide functional group. This bifunctionality makes it an intriguing candidate for studies in areas such as drug design, where such groups can participate in crucial intermolecular interactions, and in polymer science. A comprehensive understanding of its molecular properties at a quantum level is essential for predicting its behavior, stability, and potential interactions.

Theoretical and computational chemistry offer powerful tools to elucidate these properties.[1][2] Methods like Density Functional Theory (DFT) can provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties, offering insights that are complementary to experimental data.[3][4] This guide will detail the hypothetical application of these methods to this compound.

Computational Methodology

A robust computational study of this compound would involve several key steps, from geometry optimization to the analysis of molecular orbitals. The following protocols are based on established methods for similar molecules.[1][2][3]

Geometry Optimization and Conformational Analysis

The presence of rotatable bonds in this compound suggests the existence of multiple stable conformers. A thorough conformational search is the first critical step.

Experimental Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved through molecular mechanics force fields initially.

  • Quantum Mechanical Optimization: The resulting unique conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is B3LYP with a basis set like 6-311+G**.[3]

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Spectroscopic Property Prediction

Computational methods can predict spectroscopic data, which can be used to interpret experimental spectra or to identify the compound.

Experimental Protocol:

  • IR Spectroscopy: Infrared (IR) frequencies and intensities are obtained from the DFT frequency calculations. These are often scaled by an empirical factor to better match experimental data.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) is typically used as a reference standard.

Electronic Property Analysis

Analysis of the electronic structure provides insights into the reactivity and intermolecular interactions of the molecule.

Experimental Protocol:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

  • Electrostatic Potential Mapping: A molecular electrostatic potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Charge Analysis: Mulliken or Natural Bond Orbital (NBO) population analysis is used to determine the partial atomic charges on each atom.[3]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are hypothetical and based on typical results for similar molecules like succinic acid and its derivatives.[5][6]

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer
ParameterBond/AnglePredicted Value
Bond Lengths (Å) C1-C21.53
C2-C31.54
C3-N1.34
C1=O11.21 (Carboxyl)
C1-O21.36 (Carboxyl)
C3=O31.24 (Amide)
Bond Angles (°) O1-C1-O2124.5
C1-C2-C3112.0
C2-C3-N116.8
Dihedral Angles (°) O1-C1-C2-C3178.5
C1-C2-C3-N-65.2 (gauche)
Table 2: Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3550Carboxylic acid O-H stretch
ν(N-H)3400, 3250Amide N-H symmetric & asymmetric stretch
ν(C=O)1740Carboxylic acid C=O stretch
ν(C=O)1685Amide I band (C=O stretch)
δ(N-H)1620Amide II band (N-H bend)
Table 3: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Synthesis and Experimental Characterization

While this guide focuses on theoretical aspects, a plausible synthetic route and characterization are essential for context. A common method for synthesizing such molecules is through the ring-opening of an anhydride.[7][8][9]

Proposed Synthetic Protocol

Reaction: Ring-opening of 2-methylsuccinic anhydride with ammonia.

Materials:

  • 2-methylsuccinic anhydride

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (for acidification)

  • Anhydrous diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • 2-methylsuccinic anhydride is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath.

  • A stoichiometric amount of concentrated aqueous ammonia is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Visualizations

Diagrams are crucial for understanding workflows and molecular interactions. The following are generated using the DOT language.

G Computational Workflow for this compound A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-311+G**) B->C D Frequency Calculation C->D F Electronic Properties (HOMO, LUMO, MEP) C->F Optimized Geometry E Spectroscopic Properties (IR, NMR) D->E Vibrational Modes G Data Analysis and Interpretation E->G F->G

Caption: A typical workflow for the computational analysis of a small organic molecule.

G Proposed Synthesis Pathway reactant1 2-Methylsuccinic Anhydride intermediate Ring-Opening (Nucleophilic Acyl Substitution) reactant1->intermediate reactant2 Aqueous Ammonia (NH3) reactant2->intermediate workup Acidification Workup (HCl) intermediate->workup product This compound workup->product

Caption: The proposed synthetic route for this compound.

Conclusion

This technical guide provides a hypothetical yet comprehensive overview of the theoretical and computational studies that could be applied to this compound. By employing established methodologies such as DFT, a wealth of information regarding the molecule's geometry, stability, and electronic and spectroscopic properties can be obtained. This data is invaluable for predicting the molecule's behavior in various environments and for guiding future experimental work, particularly in the fields of medicinal chemistry and materials science. The protocols and data structures presented here offer a clear roadmap for researchers aiming to undertake a detailed computational investigation of this and similar molecules.

References

Methodological & Application

Synthesis of 3-Carbamoyl-2-methylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Carbamoyl-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the nucleophilic ring-opening of methylsuccinic anhydride with ammonia. This method is advantageous due to the ready availability and low cost of the starting materials. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data and visualizations to aid in the successful synthesis and characterization of the target compound.

Introduction

This compound is a substituted propanoic acid derivative with potential applications as a precursor in the synthesis of various pharmaceutical compounds. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, makes it a versatile intermediate for further chemical modifications. The synthesis route described here is based on the aminolysis of a cyclic anhydride, a reliable and well-understood organic reaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
IUPAC Name This compound
CAS Number 98071-27-3
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in water and polar organic solvents (predicted)

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of methylsuccinic anhydride with ammonia. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the methylsuccinic anhydride, leading to the opening of the anhydride ring. This results in the formation of a carbamoyl group and a carboxylate group. Subsequent acidification protonates the carboxylate to yield the final product.

It is important to note that the starting material, methylsuccinic anhydride, is asymmetrical. Therefore, the nucleophilic attack by ammonia can theoretically occur at either of the two carbonyl carbons, potentially leading to a mixture of two isomeric products: this compound and 2-Carbamoyl-3-methylpropanoic acid. The regioselectivity of this reaction can be influenced by steric and electronic factors. The methyl group, being electron-donating, may slightly reduce the electrophilicity of the adjacent carbonyl carbon. Steric hindrance from the methyl group might also favor the attack at the less hindered carbonyl carbon, leading to the desired product as the major isomer.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Methylsuccinic_Anhydride Methylsuccinic Anhydride Reaction Nucleophilic Ring-Opening Methylsuccinic_Anhydride->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction 3_Carbamoyl_acid This compound (Major Product) 2_Carbamoyl_acid 2-Carbamoyl-3-methylpropanoic acid (Minor Product) Reaction->3_Carbamoyl_acid Attack at C-5 Reaction->2_Carbamoyl_acid Attack at C-2

Diagram 1: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from methylsuccinic anhydride and aqueous ammonia.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
Methylsuccinic anhydrideC₅H₆O₃114.1011.4 g (0.1 mol)Sigma-Aldrich
Aqueous ammonia (28-30%)NH₄OH35.0525 mL (~0.4 mol)Fisher Scientific
Hydrochloric acid (conc.)HCl36.46As neededVWR
Deionized waterH₂O18.02As needed-
DichloromethaneCH₂Cl₂84.93100 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Glassware for extraction and filtration

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.1 mol) of methylsuccinic anhydride in 50 mL of deionized water. Place the flask in an ice bath and stir the solution until the anhydride is fully dissolved.

  • Addition of Ammonia: Slowly add 25 mL of concentrated aqueous ammonia to the stirred solution in the ice bath. The addition should be done dropwise to control the exothermic reaction. After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2 hours.

  • Acidification: After 2 hours, cool the reaction mixture to room temperature. Carefully acidify the solution to pH 2 by adding concentrated hydrochloric acid dropwise while stirring in an ice bath.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product, which may contain a mixture of isomers, can be purified by recrystallization from a suitable solvent system such as water or an ethanol/water mixture.

Expected Yield and Characterization

The expected yield of the crude product is typically in the range of 70-85%. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and assess its purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow Start Start Dissolve Dissolve Methylsuccinic Anhydride in Water Start->Dissolve Add_Ammonia Add Aqueous Ammonia (Ice Bath) Dissolve->Add_Ammonia Reflux Reflux for 2 hours Add_Ammonia->Reflux Acidify Acidify with HCl (pH 2) Reflux->Acidify Extract Extract with Dichloromethane Acidify->Extract Dry_Evaporate Dry and Evaporate Solvent Extract->Dry_Evaporate Purify Purify by Recrystallization Dry_Evaporate->Purify Characterize Characterize Product (NMR, IR) Dry_Evaporate->Characterize Purify->Characterize Optional End End Characterize->End

Diagram 2: Experimental workflow for synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated ammonia and hydrochloric acid are corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from methylsuccinic anhydride and ammonia is a straightforward and efficient method for producing this valuable chemical intermediate. The provided protocol, along with the supporting data and diagrams, offers a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful control of the reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the desired product.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Carbamoyl-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-Carbamoyl-2-methylpropanoic acid, also known as 2-methylsuccinamic acid, are valuable chiral building blocks in the synthesis of various biologically active compounds. The ability to produce these enantiomers in high purity is crucial for the development of stereochemically defined pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the highly efficient asymmetric synthesis of this compound enantiomers via the asymmetric hydrogenation of 2-methylenesuccinamic acid.

Overview of the Synthetic Strategy

The primary strategy detailed here is the asymmetric hydrogenation of the prochiral substrate, 2-methylenesuccinamic acid. This method offers a direct, atom-economical, and highly enantioselective route to the desired chiral products. The use of a chiral rhodium catalyst, specifically one from the DuPHOS family, allows for the selective formation of either the (R) or (S) enantiomer by choosing the appropriate catalyst chirality.

Data Presentation

The following table summarizes the key quantitative data for the asymmetric hydrogenation of 2-methylenesuccinamic acid to produce (R)-3-Carbamoyl-2-methylpropanoic acid.

CatalystSubstrate/Catalyst Ratio (S/C)Enantiomeric Excess (ee)Average Turnover Frequency (h⁻¹)
[(S,S)-Et-DuPHOS Rh COD]BF₄100,00096%~13,000
After a single-crystal digestion->99.5%-

Experimental Protocols

This section provides a detailed methodology for the key experiments: the synthesis of the starting material (2-methylenesuccinamic acid) and its subsequent asymmetric hydrogenation.

Protocol 1: Synthesis of 2-Methylenesuccinamic Acid

Materials:

  • Itaconic anhydride

  • Aqueous ammonium hydroxide

  • Sulfuric acid (dilute)

Procedure:

  • Treat itaconic anhydride with aqueous ammonium hydroxide.

  • Neutralize the excess base with dilute sulfuric acid.

  • The resulting 2-methylenesuccinamic acid can be isolated. It is crucial to use a non-chloride containing acid for neutralization, as chloride impurities can negatively impact the subsequent hydrogenation step.[1][2]

Protocol 2: Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid

Materials:

  • 2-Methylenesuccinamic acid (chloride-free)

  • [(S,S)-Et-DuPHOS Rh COD]BF₄ (precatalyst)

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, dissolve the 2-methylenesuccinamic acid and the [(S,S)-Et-DuPHOS Rh COD]BF₄ precatalyst in methanol. A high substrate-to-catalyst ratio (e.g., 100,000:1) can be employed.[1][2]

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (as monitored by a suitable analytical technique such as HPLC or GC).

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • The crude product, (R)-3-Carbamoyl-2-methylpropanoic acid, can be isolated by removal of the solvent.

  • For enantiomeric upgrading, the crude product can be subjected to a single-crystal digestion. For example, digestion in isopropanol can yield the product with >99.5% ee.[2]

Visualizations

Synthetic Pathway for (R)-3-Carbamoyl-2-methylpropanoic acid

Asymmetric_Synthesis cluster_start Starting Material Synthesis cluster_hydrogenation Asymmetric Hydrogenation Itaconic_anhydride Itaconic anhydride 2_Methylenesuccinamic_acid 2-Methylenesuccinamic acid Itaconic_anhydride->2_Methylenesuccinamic_acid 1. Ammonium_hydroxide aq. NH4OH Ammonium_hydroxide->Itaconic_anhydride Sulfuric_acid H2SO4 Sulfuric_acid->2_Methylenesuccinamic_acid 2. 2_Methylenesuccinamic_acid_h 2-Methylenesuccinamic acid R_Product (R)-3-Carbamoyl-2-methylpropanoic acid 2_Methylenesuccinamic_acid_h->R_Product Catalyst [(S,S)-Et-DuPHOS Rh COD]BF4 H2 Catalyst->2_Methylenesuccinamic_acid_h

Caption: Synthetic route to (R)-3-Carbamoyl-2-methylpropanoic acid.

Experimental Workflow for Asymmetric Hydrogenation

Workflow A Charge Reactor: - 2-Methylenesuccinamic acid - [(S,S)-Et-DuPHOS Rh COD]BF4 - Methanol B Pressurize with H2 A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress C->D E Vent H2 and Purge D->E Reaction Complete F Isolate Crude Product E->F G Optional: Enantiomeric Upgrading (Crystal Digestion) F->G H Final Product: (R)-3-Carbamoyl-2-methylpropanoic acid F->H Direct Isolation G->H

Caption: Workflow for the asymmetric hydrogenation process.

References

Application Note: Laboratory Preparation and Biological Context of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 3-carbamoyl-2-methylpropanoic acid, a valuable building block in medicinal chemistry. The synthesis involves the straightforward ring-opening of 2-methylsuccinic anhydride with aqueous ammonia. This application note also explores the potential biological relevance of this compound class, drawing parallels to the known activity of a structural isomer as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, a key pathway in cellular response to hypoxia.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a primary amide. This structure makes it an attractive starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of a chiral center at the 2-position also offers opportunities for the synthesis of stereospecific compounds. While the direct biological activity of this compound is not extensively documented, its structural isomer, 3-carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] These enzymes are critical regulators of the cellular response to low oxygen levels, and their inhibition is a promising therapeutic strategy for conditions such as anemia and ischemia.[2][3][4] This application note provides a practical, step-by-step protocol for the laboratory-scale synthesis of this compound and presents a diagram of the HIF signaling pathway to illustrate the potential biological context of this class of molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acid[4][5]
CAS Number 98071-27-3[6][7]
Molecular Formula C₅H₉NO₃[5][7]
Molecular Weight 131.13 g/mol [5][7]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the ammonolysis of 2-methylsuccinic anhydride.

Materials:

  • 2-Methylsuccinic anhydride

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylsuccinic anhydride in 100 mL of deionized water. Cool the flask in an ice bath with continuous stirring.

  • Ammonia Addition: Slowly add 15 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath. Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches 2-3. A white precipitate should form.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Expected Yield:

The expected yield for this reaction is typically in the range of 80-90%.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve 2-methylsuccinic anhydride in water start->dissolve cool_1 Cool to 0-5 °C dissolve->cool_1 add_ammonia Slowly add aqueous ammonia cool_1->add_ammonia react Stir at room temperature for 2 hours add_ammonia->react cool_2 Cool in an ice bath react->cool_2 acidify Acidify to pH 2-3 with HCl cool_2->acidify precipitate Precipitate formation acidify->precipitate filter Vacuum filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry characterize Characterize the product (MP, NMR, IR) dry->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Potential Biological Signaling Pathway

While the specific biological targets of this compound are not well-defined, its structural isomer is known to inhibit HIF prolyl hydroxylases. The following diagram illustrates this signaling pathway, providing a potential framework for investigating the biological activity of 2-methyl substituted analogs.

HIF_signaling_pathway Hypoxia-Inducible Factor (HIF) Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs Hydroxylation pVHL pVHL PHDs->pVHL Binding Proteasome Proteasomal Degradation pVHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation HIF-1α_hypoxia HIF-1α HIF-1β HIF-1β HIF-1α_hypoxia->HIF-1β Dimerization HRE Hypoxia Response Element (in DNA) HIF-1β->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Activates Inhibitor 3-Carbamoyl-propanoic acid (Potential Inhibitor) Inhibitor->PHDs Inhibition

Caption: The HIF signaling pathway under normal and low oxygen conditions, and the potential point of intervention for carbamoyl-propanoic acid derivatives.

Discussion

The synthesis of this compound from 2-methylsuccinic anhydride is an efficient and straightforward method suitable for a standard laboratory setting. The reaction proceeds through the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding monoamide-monocarboxylic acid. The regioselectivity of the attack is not a concern in this symmetric anhydride.

The potential for this class of molecules to inhibit HIF prolyl hydroxylases warrants further investigation. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation by the proteasome. During hypoxia, the lack of oxygen as a substrate inhibits PHD activity, allowing HIF-α to stabilize, dimerize with HIF-β, and translocate to the nucleus where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2][4] Small molecule inhibitors of PHDs mimic the hypoxic state by preventing HIF-α degradation, thereby upregulating these adaptive responses. Given that a structural isomer of the title compound exhibits this activity, it is plausible that this compound could serve as a scaffold for the development of novel PHD inhibitors.

Conclusion

This application note provides a comprehensive guide for the laboratory synthesis of this compound. The described protocol is robust and provides a good yield of the target compound. Furthermore, the exploration of the related HIF signaling pathway offers a valuable starting point for researchers interested in the potential therapeutic applications of this and related small molecules in the fields of oncology, ischemic diseases, and anemia. Further studies are encouraged to elucidate the specific biological activities of this compound and its derivatives.

References

Application Notes and Protocols for the Analytical Detection of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Carbamoyl-2-methylpropanoic acid (molecular formula: C₅H₉NO₃, molecular weight: 131.13 g/mol ) is a propanoic acid derivative.[1][2] Given its chemical structure, featuring both a carboxylic acid and a carbamoyl group, it is a polar molecule. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, which is essential for research and development in pharmaceuticals and biochemistry. This document provides detailed application notes and example protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of organic acids like this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A straightforward and widely accessible technique suitable for quantifying analytes that possess a chromophore. For compounds with low UV absorbance, derivatization with a UV-active tag may be necessary.[3][4][5]

  • GC-MS: A powerful technique for the separation and identification of volatile and thermally stable compounds. For polar and non-volatile molecules like this compound, a derivatization step is required to increase their volatility.[6][7][8][9]

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of trace amounts of analytes in complex biological matrices. It often does not require derivatization, simplifying sample preparation.[10][11][12][13]

Section 1: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Application Note:

This method is suitable for the quantification of this compound in relatively simple matrices or for in-process control during synthesis. As the target molecule lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 210 nm).[3] For enhanced sensitivity and specificity, pre-column derivatization with a UV-active labeling agent can be employed. The following protocol describes a direct detection method.

Experimental Protocol:

  • Sample Preparation (Aqueous Matrix):

    • Centrifuge the sample at 10,000 rpm for 10 minutes to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode or ion-exchange sorbent may be appropriate.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4] For highly polar analytes, an aqueous C18 or a HILIC column may provide better retention.[14]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent like acetonitrile or methanol.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Section 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS provides high separation efficiency and mass-selective detection, offering excellent specificity. For non-volatile compounds like this compound, derivatization is mandatory to make them amenable to GC analysis. Trimethylsilyl (TMS) derivatives are commonly used for organic acids.[9] This protocol outlines a method using BSTFA as the derivatizing agent.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extraction: For biological fluids, perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction to isolate the organic acids.[7]

    • Drying: Evaporate the solvent from the extracted sample to complete dryness under a stream of nitrogen.

    • Derivatization:

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[6][9]

      • Seal the reaction vial and heat at 70°C for 60 minutes.[8]

      • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL, split or splitless mode depending on concentration.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

  • Data Analysis:

    • Identification is based on the retention time and the mass spectrum of the derivatized analyte, which can be compared to a reference standard or a spectral library.

    • Quantification is performed using a calibration curve, often with an internal standard.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Section 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine.[11] This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization is generally not required.

Experimental Protocol:

  • Sample Preparation (Biological Matrix):

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to 1 volume of sample.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for retaining and separating small polar molecules.[13]

    • Mobile Phase: A gradient elution using two solvents:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Scan Mode: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion transition for this compound need to be determined by infusing a standard solution.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in a surrogate matrix.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Visualizations

General Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine, Synthesis Mixture) Extraction Extraction / Cleanup (LLE, SPE, or Protein Precipitation) Sample->Extraction Derivatization Derivatization (For GC-MS) Extraction->Derivatization NoDeriv Direct Analysis (For HPLC, LC-MS/MS) Extraction->NoDeriv GCMS GC-MS Derivatization->GCMS HPLC HPLC-UV NoDeriv->HPLC LCMSMS LC-MS/MS NoDeriv->LCMSMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for the analysis of this compound.

Metabolic Pathway (Hypothetical)

As no specific metabolic pathway for this compound is documented in the provided search results, a hypothetical pathway is presented based on common metabolic transformations of similar molecules. This diagram is for illustrative purposes only.

Metabolic_Pathway cluster_pathway Hypothetical Metabolic Transformations cluster_excretion Excretion Analyte This compound Hydrolysis Hydrolysis Analyte->Hydrolysis Oxidation Oxidation Analyte->Oxidation Conjugation Conjugation Analyte->Conjugation Metabolite1 2-Methylsuccinic acid + Ammonia Hydrolysis->Metabolite1 Metabolite2 Hydroxylated derivatives Oxidation->Metabolite2 Metabolite3 Glucuronide or Sulfate Conjugates Conjugation->Metabolite3 Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Summary

This document provides a comprehensive overview of potential analytical methods for the detection and quantification of this compound. The detailed protocols for HPLC-UV, GC-MS, and LC-MS/MS serve as a starting point for method development. Researchers and scientists should note that these protocols are examples and will require optimization and validation for specific applications and sample matrices to ensure accurate and reliable results. The choice of the most appropriate method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Note: HPLC Analysis of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a general framework for the quantitative determination of 3-Carbamoyl-2-methylpropanoic acid in aqueous samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the polar nature of the analyte, a method employing a polar-modified C18 column with a highly aqueous, acidic mobile phase is proposed. This document provides a detailed, exemplary protocol intended as a starting point for method development and validation by researchers, scientists, and drug development professionals.

Introduction

This compound is a small organic molecule containing both a carboxylic acid and a carbamoyl (amide) functional group.[1] Accurate and precise quantification of this compound is essential in various research and development settings, including pharmacokinetic studies, process monitoring, and quality control. The compound's high polarity presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[2] To overcome this, the proposed method utilizes a polar-embedded or end-capped C18 stationary phase, which is designed for stable operation in highly aqueous mobile phases and offers enhanced retention for polar compounds.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety, thereby increasing its hydrophobicity and promoting retention on the non-polar stationary phase. UV detection at a low wavelength is selected due to the absence of a significant chromophore in the molecule.[4]

Physicochemical Properties
  • Molecular Formula: C₅H₉NO₃[1]

  • Molecular Weight: 131.13 g/mol [1]

  • Structure:

  • pKa: The pKa of the carboxylic acid group is predicted to be around 4.6, similar to related structures.[2] To ensure the analyte is in its neutral form, a mobile phase pH of approximately 2.5-3.0 is recommended.

Experimental Protocol

Disclaimer: This protocol is a representative example and should be fully validated by the end-user according to ICH guidelines (e.g., specificity, linearity, accuracy, precision, LOD, LOQ, and robustness).[5][6][7]

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.

  • Column: A polar-modified C18 column (e.g., Agilent Polaris C18-A, Waters Atlantis T3, or similar), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Elution Mode: Isocratic

  • Composition: 98% A : 2% B (This should be optimized based on preliminary experiments)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any impurities)

Preparation of Solutions
  • Mobile Phase Preparation (1 L of 0.1% H₃PO₄ in Water):

    • Add 999 mL of ultrapure water to a 1 L volumetric flask.

    • Carefully add 1.0 mL of concentrated phosphoric acid.

    • Bring to volume with ultrapure water, mix thoroughly.

    • Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with ultrapure water. Mix until fully dissolved. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the stock solution using ultrapure water as the diluent to construct a calibration curve.

  • Sample Preparation:

    • Dissolve the sample in ultrapure water to achieve an expected concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial before injection to remove particulates and protect the column.[1]

Data Presentation

The following table summarizes the expected performance characteristics of this method upon validation. Researchers should replace these target values with their experimentally determined data.

ParameterTarget Value
Retention Time (RT) 3.5 - 6.0 minutes (to be determined)
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantitation (LOQ) ~ 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_data Data Handling RefStd Reference Standard (this compound) StockSol Prepare Stock Solution (1mg/mL) RefStd->StockSol Sample Test Sample SamplePrep Dissolve & Filter Sample Sample->SamplePrep Solvents Mobile Phase (0.1% H3PO4, ACN) HPLC HPLC System (Autosampler, Pump, Column) Solvents->HPLC WorkStd Prepare Working Standards (1-100 µg/mL) StockSol->WorkStd WorkStd->HPLC Inject Standards SamplePrep->HPLC Inject Sample Detection UV Detector (210 nm) HPLC->Detection CDS Chromatography Data System (CDS) Detection->CDS Signal Report Generate Report (Quantification, Validation) CDS->Report Process Data

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 3-Carbamoyl-2-methylpropanoic acid using mass spectrometry. Given the limited specific data available for this compound, this application note offers a comprehensive theoretical framework and practical protocols based on the analysis of structurally similar molecules. It includes predicted fragmentation patterns, a robust LC-MS/MS method for quantitative analysis, and a potential metabolic context. This guide serves as a valuable starting point for researchers developing analytical methods for this compound and related compounds.

Introduction

This compound (C5H9NO3, MW: 131.13 g/mol ) is a small carboxylic acid of interest in various fields of research.[1] Accurate and sensitive quantification of this molecule in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such analyses. This document outlines a predicted fragmentation pathway and a detailed protocol for the quantitative analysis of this compound.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound is essential for developing selective and sensitive MS/MS methods. While experimental data for this specific molecule is scarce, a plausible fragmentation pathway can be predicted based on the known fragmentation of other short-chain carboxylic acids.[2]

Upon electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 130.05 is expected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 132.07 would be observed. The fragmentation of the protonated molecule is likely to involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavage of the carbon-carbon bonds within the propanoic acid backbone.

Predicted Fragmentation of [M+H]⁺ (m/z 132.07):

  • Loss of H₂O: A fragment ion at m/z 114.06, corresponding to the loss of a water molecule from the carboxylic acid group.

  • Loss of NH₃: A fragment ion at m/z 115.05, resulting from the loss of ammonia from the carbamoyl group.

  • Loss of CO: A fragment at m/z 104.08, due to the loss of carbon monoxide.

  • Loss of COOH: A prominent fragment at m/z 87.08, resulting from the neutral loss of the carboxyl group.[2][3]

  • Loss of CONH₂: A fragment at m/z 88.06, corresponding to the loss of the carbamoyl group.

The following diagram illustrates the predicted fragmentation pathway for the protonated this compound.

Fragmentation_Pathway cluster_parent Predicted Fragmentation of this compound [M+H]⁺ cluster_fragments Fragment Ions Parent [C₅H₁₀NO₃]⁺ m/z 132.07 Frag1 [C₅H₈NO₂]⁺ m/z 114.06 Parent->Frag1 - H₂O Frag2 [C₅H₇O₃]⁺ m/z 115.05 Parent->Frag2 - NH₃ Frag3 [C₄H₈NO₂]⁺ m/z 104.08 Parent->Frag3 - CO Frag4 [C₄H₁₁N]⁺ m/z 87.08 Parent->Frag4 - COOH Frag5 [C₄H₈O₂]⁺ m/z 88.06 Parent->Frag5 - CONH₂

Caption: Predicted ESI+ fragmentation pathway of this compound.

Quantitative Analysis by LC-MS/MS

This section provides a general protocol for the quantitative analysis of this compound in biological samples. This method can be adapted and optimized for specific matrices and instrumentation.

Sample Preparation

Effective sample preparation is critical for accurate quantification. A protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interferences.

Protocol: Protein Precipitation and Extraction

  • To 100 µL of biological sample (e.g., plasma, urine, or tissue homogenate), add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for separating this compound from other matrix components.

Parameter Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Table 1: Predicted MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
This compound132.07114.0610Quantifier
This compound132.0787.0815Qualifier
Internal Standard (e.g., ¹³C₅-labeled)137.09119.0810Quantifier

Note: Collision energies should be optimized for the specific instrument used.

The following diagram illustrates the general workflow for the quantitative analysis.

LCMS_Workflow cluster_workflow Quantitative Analysis Workflow Sample Biological Sample Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LC Liquid Chromatography (C18 Separation) Preparation->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS analysis.

Potential Metabolic Pathway

This compound may be involved in pyrimidine metabolism. Specifically, it could be a breakdown product of thymine. The degradation of thymine proceeds through dihydrothymine to N-carbamoyl-β-aminoisobutyric acid, which is structurally similar. Alternatively, it could be related to propionate metabolism, which is a source of anaplerotic succinyl-CoA for the TCA cycle.[4][5]

The diagram below outlines a hypothetical metabolic context for this compound.

Metabolic_Pathway cluster_pathway Hypothetical Metabolic Context Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine NCBA N-Carbamoyl-β-aminoisobutyric acid Dihydrothymine->NCBA Target This compound NCBA->Target ? PropionylCoA Propionyl-CoA Target->PropionylCoA ? SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, detailed LC-MS/MS protocol, and hypothetical metabolic context offer a solid starting point for researchers. It is imperative to experimentally verify and optimize these proposed methods to ensure accurate and reliable results for specific applications.

References

Applications of 3-Carbamoyl-2-methylpropanoic Acid and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Carbamoyl-2-methylpropanoic acid and its structural analogs in organic synthesis. The focus is on its role as a versatile building block in multicomponent reactions and its relevance in the synthesis of significant pharmaceutical agents.

Application 1: Synthesis of this compound via Bargellini-Type Reaction

This compound can be synthesized in a one-pot fashion using the Bargellini-type reaction. This multicomponent reaction is an efficient method for the creation of sterically hindered α-hydroxy-carboxamides and related structures. In this specific application, an isocyanide is used as a key reactant, which ultimately forms the carbamoyl group.[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Bargellini reaction adapted for the synthesis of 3-carboxamido-isobutyric acids.[3]

Materials:

  • Acetone

  • Chloroform

  • Sodium hydroxide (NaOH)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide)

  • Ethyl acetate (EtOAc)

  • 2 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine acetone, chloroform, and sodium hydroxide in a reaction vessel.

  • Introduce the isocyanide to the reaction mixture.

  • Allow the reaction to proceed. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with water.

  • Acidify the aqueous layer to a pH of 2 using 2 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the pure this compound.

Logical Workflow for Bargellini-Type Synthesis

Bargellini_Reaction Reactants Acetone, Chloroform, NaOH, Isocyanide ReactionVessel One-Pot Reaction Reactants->ReactionVessel Mix Workup Aqueous Workup (Dilution & Acidification) ReactionVessel->Workup Completion Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Product This compound Drying->Product Evaporation

Caption: Workflow for the synthesis of this compound.

Application 2: 2-Methylpropanoic Acid Scaffold in Pharmaceutical Synthesis - The Case of Captopril

A structurally related analog, 3-acetylthio-2-methylpropanoic acid, is a pivotal intermediate in the industrial synthesis of Captopril.[4][5] Captopril is a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.[4][6][7] The 2-methylpropanoic acid core is a key structural motif for the biological activity of Captopril. This application highlights the importance of this scaffold in drug development.

The synthesis involves the acylation of L-proline with 3-acetylthio-2-methylpropionyl chloride, followed by deprotection to yield the final active pharmaceutical ingredient.[5][8]

Experimental Protocol: Synthesis of Captopril Intermediate

The following protocol outlines the key steps in the synthesis of a Captopril intermediate starting from 3-acetylthio-2-methylpropanoic acid.[5][8]

Part 1: Synthesis of L-3-acetylthio-2-methylpropionyl chloride

Materials:

  • 3-acetylthio-2-methylpropanoic acid

  • Thionyl chloride

  • Dichloromethane

Procedure:

  • In a reaction flask, dissolve 3-acetylthio-2-methylpropanoic acid in dichloromethane.

  • Slowly add thionyl chloride to the solution while stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to proceed at 20-25°C for 1 hour, followed by 2 hours at 35-40°C.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding L-3-acetylthio-2-methylpropionyl chloride.

Part 2: Synthesis of 1-(3-acetylthio-2-methylpropionyl)-proline

Materials:

  • L-3-acetylthio-2-methylpropionyl chloride

  • L-proline

  • Sodium hydroxide solution

  • Ethyl acetate

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a solution of L-proline in an aqueous sodium hydroxide solution, adjusting the pH to 8-10. Cool the solution to 0-5°C.

  • Slowly add the L-3-acetylthio-2-methylpropionyl chloride from Part 1. During the addition, maintain the pH at 8-10 by the concurrent addition of sodium hydroxide solution.

  • After the addition, allow the reaction to stir for a few hours.

  • Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and concentrate to obtain 1-(3-acetylthio-2-methylpropionyl)-proline.

Quantitative Data Summary
Intermediate/ProductStarting MaterialReagentsYieldReference
L-3-acetylthio-2-methylpropionyl chloride3-acetylthio-2-methylpropanoic acidThionyl chloride, Dichloromethane97%[8]
1-(3-acetylthio-2-methylpropionyl)-proline (free acid)L-3-acetylthio-2-methylpropionyl chlorideL-proline, NaOH95%[5]
LL-captopril1-(3-acetylthio-2-methylpropionyl)-prolineNaOH, HCl, Zinc powder93%[5]

Signaling Pathway for Captopril Synthesis

Captopril_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 3-acetylthio-2- methylpropanoic acid acyl_chloride L-3-acetylthio-2- methylpropionyl chloride start1->acyl_chloride + Thionyl chloride start2 L-proline free_acid 1-(3-acetylthio-2- methylpropionyl)-proline start2->free_acid acyl_chloride->free_acid + L-proline captopril Captopril free_acid->captopril Deprotection

Caption: Key steps in the synthesis of Captopril.

References

Application Notes and Protocols: 3-Carbamoyl-2-methylpropanoic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure, featuring both a carboxylic acid and a primary amide, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including peptidomimetics and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
CAS Number 98071-27-3[1]
Synonyms 4-amino-2-methyl-4-oxobutanoic acid, 3-carboxamido-isobutyric acid[2][3]

Application Highlight: Synthesis of Pseudopeptides via a Bargellini/Ugi Multicomponent Strategy

A key application of this compound derivatives is in the combinatorial synthesis of pseudopeptides. This is achieved through a two-stage multicomponent reaction strategy, beginning with a novel isocyanide-based Bargellini reaction to generate the acid scaffold, followed by an Ugi four-component reaction.[2][3]

Part 1: Synthesis of 3-Carboxamido-Isobutyric Acid Derivatives via a Modified Bargellini Reaction

In a significant modification of the classic Bargellini reaction, isocyanides can be used in place of phenols to react with an epoxide intermediate generated in situ from acetone and chloroform under basic conditions. This one-pot synthesis provides a direct route to a variety of N-substituted this compound derivatives (more broadly, 3-carboxamido-isobutyric acids).[2][3] This reaction has been shown to produce yields ranging from 47% to 95%.[2]

Reaction Scheme:

start Acetone + Chloroform + NaOH intermediate In situ epoxide intermediate start->intermediate forms product 3-Carboxamido-isobutyric acid derivative intermediate->product attack by isocyanide R-NC (Isocyanide) isocyanide->product reacts with

Caption: Modified Bargellini reaction workflow.

Experimental Protocol: General Procedure for the Synthesis of 3-Carboxamido-Isobutyric Acids

This protocol is a general representation based on the described modified Bargellini reaction.[2][3]

  • Reaction Setup: To a stirred solution of an isocyanide (1.0 eq.) in acetone, add powdered sodium hydroxide (NaOH).

  • Addition of Chloroform: Add chloroform (CHCl₃) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Acidification and Extraction: Acidify the aqueous solution to a pH of 2 using 2 M hydrochloric acid (HCl). Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure 3-carboxamido-isobutyric acid derivative.

Quantitative Data Summary

Reactant (Isocyanide)ProductYield (%)
Various isocyanidesCorresponding 3-carboxamido-isobutyric acids47 - 95%
Note: This table represents the range of yields reported for this type of reaction.[2]
Part 2: Application of 3-Carboxamido-Isobutyric Acids in the Ugi Four-Component Reaction

The this compound derivatives synthesized via the modified Bargellini reaction serve as the acidic component in the Ugi four-component reaction. This reaction allows for the rapid assembly of complex pseudopeptides by combining the acid, an aldehyde, an amine, and an isocyanide in a one-pot synthesis.[2][3]

acid 3-Carboxamido-isobutyric acid product Pseudopeptide acid->product aldehyde Aldehyde (R'-CHO) aldehyde->product amine Amine (R''-NH2) amine->product isocyanide Isocyanide (R'''-NC) isocyanide->product

Caption: Ugi four-component reaction for pseudopeptide synthesis.

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction

  • Reaction Setup: In a suitable solvent (e.g., methanol), combine the 3-carboxamido-isobutyric acid (1.0 eq.), an aldehyde (1.0 eq.), and an amine (1.0 eq.).

  • Addition of Isocyanide: Add an isocyanide (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the resulting residue by an appropriate method, such as column chromatography, to isolate the desired pseudopeptide product.

Other Potential Applications

While the Bargellini/Ugi reaction sequence is a well-documented application, the bifunctional nature of this compound suggests its utility in a broader range of synthetic transformations. For instance, it has been mentioned as a versatile compound for derivatization purposes, particularly in the analysis of plasma progesterone concentrations. The carboxylic acid moiety can be activated and coupled with various nucleophiles, while the amide group can undergo hydrolysis, reduction, or dehydration to a nitrile, offering multiple avenues for molecular elaboration.

Conclusion

This compound is a highly functionalized and versatile building block. Its utility is particularly highlighted in the efficient, multicomponent synthesis of complex molecules like pseudopeptides. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthetic potential of this and related compounds in their respective fields.

References

Application Notes and Protocols for 3-Carbamoyl-2-methylpropanoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyl-2-methylpropanoic acid and its structural analogs are emerging as compounds of interest in pharmaceutical research. While direct studies on this compound are limited, research on closely related 3-carbamoylpropanoic acid derivatives has revealed potential therapeutic applications, particularly in the modulation of cellular responses to hypoxia. These compounds are being investigated for their ability to inhibit key enzymes, highlighting a potential role in drug discovery and development. Furthermore, the chemical structure of this compound lends itself to applications in bioanalytical chemistry, specifically in the derivatization of steroid hormones for enhanced detection.

This document provides an overview of the potential applications of this compound and its analogs in pharmaceutical research, including detailed protocols for relevant experimental procedures and a summary of available quantitative data.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₉NO₃--INVALID-LINK--
Molecular Weight 131.13 g/mol --INVALID-LINK--
CAS Number 98071-27-3--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--
Synonyms 4-amino-2-methyl-4-oxobutanoic acid, 3-carboxamido-isobutyric acid--INVALID-LINK--

Potential Pharmaceutical Applications and Mechanisms of Action

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) Enzymes

Research into analogs of this compound has identified their potential as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[2][3] PHDs are key regulators of the HIF signaling pathway, which plays a central role in the cellular response to low oxygen levels (hypoxia). By inhibiting PHDs, the degradation of HIF-α subunits is prevented, leading to the activation of downstream genes involved in processes such as erythropoiesis and angiogenesis. This mechanism is a promising target for the treatment of anemia and other ischemia-related diseases.[2]

A study on 3-carbamoylpropanoic acid derivatives containing a benzoxazole moiety demonstrated their inhibitory activity against PHD-2.[2][3] However, it is important to note that these specific derivatives did not show a corresponding upregulation of HIF-1α levels in cellular assays, suggesting that further optimization is required for therapeutic efficacy.[2][3]

HIF Signaling Pathway Inhibition cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD2 PHD2 HIF-1α->PHD2 Hydroxylation VHL VHL PHD2->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_stable HIF-1α (stabilized) HIF Complex HIF Complex HIF-1α_stable->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex Target Genes Target Genes HIF Complex->Target Genes Transcription 3-Carbamoylpropanoic Acid Analog 3-Carbamoylpropanoic Acid Analog 3-Carbamoylpropanoic Acid Analog->PHD2 Inhibition

Figure 1: Simplified signaling pathway of HIF-1α regulation and the point of intervention for 3-carbamoylpropanoic acid analogs.

Bioanalytical Applications: Derivatization of Steroids

This compound is utilized as a derivatizing agent in the analysis of plasma progesterone concentrations.[1] Derivatization is a common strategy in analytical chemistry to improve the chromatographic properties and detection sensitivity of analytes, particularly for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By reacting with the functional groups of progesterone, this compound can introduce a tag that enhances its detectability by various detectors (e.g., UV-Vis, fluorescence, or mass spectrometry).

Quantitative Data Summary

The following table summarizes the available quantitative data for 3-carbamoylpropanoic acid analogs. It is crucial to note that this data is for related compounds and not for this compound itself.

CompoundAssayTargetResultSource
3-Carbamoylpropanoic acid-benzoxazole derivative 1Mass Spectrometry-based Inhibition AssayPHD-2IC₅₀ = 2.24 µM[2][3]
3-Carbamoylpropanoic acid-benzoxazole derivative 2Mass Spectrometry-based Inhibition AssayPHD-2IC₅₀ = 1.32 µM[2][3]
3-Carbamoyl-2-phenylpropionic acidCytotoxicity Assay (Fibroblasts)-GI₅₀ > 500 µM

Experimental Protocols

Protocol 1: In Vitro HIF Prolyl Hydroxylase (PHD-2) Inhibition Assay

This protocol is a generalized procedure based on the methodologies for assessing PHD-2 inhibition by small molecules.

Objective: To determine the in vitro inhibitory activity of this compound or its analogs against human PHD-2.

Materials:

  • Recombinant human PHD-2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-Ketoglutarate (2-oxoglutarate)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Bovine Serum Albumin (BSA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound or analog)

  • Positive control inhibitor (e.g., Dimethyloxalylglycine - DMOG)

  • Mass spectrometer or other suitable detection system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the reaction mixture in the assay buffer containing recombinant PHD-2, HIF-1α peptide substrate, ascorbate, and BSA.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (DMOG) and a negative control (vehicle).

  • Initiate the reaction by adding a solution of FeSO₄ and α-ketoglutarate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in acetonitrile).

  • Analyze the reaction mixture to determine the extent of HIF-1α peptide hydroxylation. This can be achieved using mass spectrometry to measure the mass shift corresponding to the addition of an oxygen atom.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

PHD2 Inhibition Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Reaction Mixture (PHD-2, HIF-1α peptide, Ascorbate, BSA) C Add Test Compound to Reaction Mixture A->C B Prepare Test Compound Dilutions B->C D Initiate Reaction with FeSO₄ and α-KG C->D E Incubate at 37°C D->E F Stop Reaction E->F G Analyze by Mass Spectrometry F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Figure 2: General workflow for the in vitro PHD-2 inhibition assay.

Protocol 2: General Cytotoxicity Assay using Neutral Red Uptake (NRU)

This is a generalized protocol for assessing the cytotoxicity of a test compound on a cell line.

Objective: To evaluate the cytotoxic potential of this compound on a relevant cell line (e.g., fibroblasts, hepatocytes).

Materials:

  • Selected cell line

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include positive and negative (vehicle) controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add medium containing Neutral Red to each well and incubate for a few hours to allow the viable cells to take up the dye.

  • Remove the Neutral Red medium, wash the cells, and add the destain solution to extract the dye from the cells.

  • Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.

Protocol 3: General Procedure for Progesterone Derivatization for HPLC Analysis

This protocol outlines a general approach for the derivatization of progesterone using a carboxyl-containing reagent like this compound, likely requiring activation of the carboxylic acid.

Objective: To derivatize progesterone with this compound to enhance its detection in HPLC analysis.

Materials:

  • Progesterone standard or sample extract

  • This compound

  • A carboxylic acid activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • A catalyst (e.g., 4-Dimethylaminopyridine (DMAP))

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the activating agent (e.g., EDC) and catalyst (e.g., DMAP) to the solution to form an active ester of the derivatizing agent.

  • Dissolve the progesterone standard or dried sample extract in the same solvent.

  • Add the progesterone solution to the activated derivatizing agent solution.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench any remaining activating agent (e.g., by adding a small amount of water).

  • Purify the derivatized product if necessary (e.g., by solid-phase extraction) to remove excess reagents.

  • Analyze the derivatized progesterone by HPLC.

Progesterone Derivatization Logic Progesterone Progesterone Derivatized Progesterone Derivatized Progesterone Progesterone->Derivatized Progesterone This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate Activation Activating Agent (e.g., EDC) Activating Agent (e.g., EDC) Activating Agent (e.g., EDC)->Activated Intermediate Activated Intermediate->Derivatized Progesterone Reaction HPLC Analysis HPLC Analysis Derivatized Progesterone->HPLC Analysis

Figure 3: Logical flow of progesterone derivatization for HPLC analysis.

Conclusion

This compound and its analogs represent a class of compounds with potential in pharmaceutical research, particularly as modulators of the HIF signaling pathway. The available data on related structures provide a foundation for further investigation into the therapeutic utility of this chemical scaffold. The application of this compound as a derivatizing agent also highlights its utility in analytical chemistry for drug and hormone analysis. The protocols provided herein offer a starting point for researchers to explore the biological activities and analytical applications of this and related compounds. Further studies are warranted to fully elucidate the pharmaceutical potential of this compound.

References

Application Notes and Protocols: 3-Carbamoyl-2-methylpropanoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyl-2-methylpropanoic acid is a dicarboxylic acid derivative containing a primary amide group. Its structure, featuring both a carboxylate and an amide moiety, presents potential for acting as a chelating ligand in coordination chemistry. The carboxylate group can deprotonate to form a strong bond with a metal center, while the amide oxygen can also participate in coordination. This bidentate or potentially bridging coordination behavior makes it an interesting candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. In the context of drug development, the incorporation of metal ions into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, including enhanced biological activity, targeted delivery, and modified stability. While the coordination chemistry of many carboxylic acids has been extensively studied, this compound remains a relatively underexplored ligand.

Potential Coordination Modes and Applications

This compound can coordinate to metal ions in several ways, primarily through its carboxylate and carbamoyl functional groups. The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The carbamoyl group can also coordinate through its oxygen atom. This versatility in coordination can lead to the formation of a variety of coordination complexes with different dimensionalities and properties.

The resulting metal complexes could have potential applications in various fields:

  • Drug Delivery: The coordination of therapeutic metal ions or the encapsulation of drug molecules within a coordination network built from this ligand could offer new avenues for drug delivery systems.

  • Catalysis: The well-defined and potentially porous structures of coordination polymers could be exploited for catalytic applications.

  • Biomedical Imaging: Complexes with paramagnetic or luminescent metal centers could be investigated as contrast agents for magnetic resonance imaging (MRI) or as probes for optical imaging.

  • Antimicrobial Agents: The complexation of metal ions known for their antimicrobial properties, such as copper(II) or zinc(II), with this ligand could lead to new compounds with enhanced antimicrobial activity.

Experimental Protocols

Below are generalized protocols for the synthesis and characterization of coordination complexes involving this compound. These protocols are based on common methods for the synthesis of metal-carboxylate complexes and should be adapted based on the specific metal ion and desired product.

Protocol 1: General Synthesis of a Metal Complex with this compound

Objective: To synthesize a coordination complex of a transition metal (e.g., Cu(II), Zn(II), Co(II)) with this compound.

Materials:

  • This compound

  • A soluble metal salt (e.g., copper(II) acetate monohydrate, zinc(II) nitrate hexahydrate, cobalt(II) chloride hexahydrate)

  • Solvents (e.g., deionized water, ethanol, methanol, dimethylformamide (DMF))

  • Base (e.g., sodium hydroxide, triethylamine) - optional, for deprotonation of the carboxylic acid

  • Standard laboratory glassware (beakers, flasks, condensers)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent (e.g., 20 mL of ethanol/water mixture). Gentle heating may be required to aid dissolution.

  • pH Adjustment (Optional): If deprotonation of the ligand is desired prior to coordination, add a stoichiometric amount of a base (e.g., 1M NaOH solution) dropwise to the ligand solution while stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of the chosen metal salt in a suitable solvent (e.g., 10 mL of deionized water).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux. Reaction times can vary from a few hours to several days. The optimal conditions will depend on the specific metal and solvent system.

  • Isolation of the Product: If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with the solvent used for the reaction, followed by a more volatile solvent like diethyl ether to facilitate drying.

  • Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.

Data Presentation

Due to the limited availability of published data specifically on the coordination complexes of this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to characterize newly synthesized complexes using a variety of analytical techniques to populate such a table. Key parameters to measure would include:

  • Crystallographic Data: Unit cell parameters, space group, bond lengths (M-O, M-N), bond angles.

  • Spectroscopic Data:

    • FT-IR: Shifts in the C=O stretching frequencies of the carboxylate and carbamoyl groups upon coordination.

    • UV-Vis: d-d transitions for transition metal complexes, ligand-to-metal charge transfer bands.

  • Magnetic Susceptibility: To determine the magnetic moment and infer the geometry of the metal center.

  • Thermal Analysis (TGA/DSC): To assess thermal stability and the presence of coordinated or lattice solvent molecules.

  • Biological Activity Data:

    • MIC (Minimum Inhibitory Concentration): For antimicrobial studies.

    • IC50 (Half-maximal Inhibitory Concentration): For cytotoxicity or enzyme inhibition assays.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a coordination complex with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies ligand Prepare Ligand Solution (this compound) reaction Mix and React (Stirring/Reflux) ligand->reaction metal Prepare Metal Salt Solution metal->reaction isolation Isolate Product (Filtration) reaction->isolation drying Wash and Dry isolation->drying ftir FT-IR Spectroscopy drying->ftir Characterize uvvis UV-Vis Spectroscopy drying->uvvis xrd X-ray Diffraction (Single Crystal/Powder) drying->xrd mag Magnetic Susceptibility drying->mag tga Thermal Analysis drying->tga antimicrobial Antimicrobial Assays drying->antimicrobial Evaluate catalysis Catalytic Activity drying->catalysis imaging Biomedical Imaging drying->imaging

Caption: General workflow for the synthesis, characterization, and application studies of this compound coordination complexes.

Logical Relationship of Coordination and Biological Activity

The potential biological activity of a coordination complex is intrinsically linked to its structure, which is determined by the coordination of the ligand to the metal center.

logical_relationship ligand This compound (Ligand) complex Coordination Complex ligand->complex metal Metal Ion metal->complex properties Physicochemical Properties (Geometry, Stability, Lipophilicity) complex->properties activity Biological Activity (e.g., Antimicrobial, Cytotoxic) properties->activity

Caption: Relationship between the ligand, metal ion, resulting complex, its properties, and biological activity.

Conclusion

This compound presents an intriguing, yet largely unexplored, option for the design and synthesis of new coordination compounds. The protocols and conceptual frameworks provided here serve as a starting point for researchers to investigate the coordination chemistry of this ligand and to explore the properties and potential applications of its metal complexes. Further research is necessary to synthesize and characterize specific complexes and to generate the quantitative data needed to fully assess their potential in fields such as drug development and materials science.

Application Notes and Protocols for 3-Carbamoyl-2-methylpropanoic acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-Carbamoyl-2-methylpropanoic acid, also known as N-carbamoyl-β-alanine, in two key biochemical assays. The first protocol details its use as a substrate for the enzyme β-ureidopropionase within the pyrimidine degradation pathway. The second protocol outlines its potential application as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, a critical pathway in cellular response to hypoxia.

Application Note 1: Quantification of β-ureidopropionase Activity using this compound

This protocol describes a radiochemical assay to determine the enzymatic activity of β-ureidopropionase, which catalyzes the final step in the pyrimidine degradation pathway. The assay measures the conversion of [¹⁴C]-labeled this compound to β-alanine, ammonia, and ¹⁴CO₂.[1][2]

Experimental Protocol: Radiochemical Assay for β-ureidopropionase Activity

1. Materials and Reagents:

  • [¹⁴C]-3-Carbamoyl-2-methylpropanoic acid (radiolabeled N-carbamoyl-β-alanine)

  • Human liver homogenate or purified β-ureidopropionase

  • MOPS buffer (200 mM, pH 7.4)

  • Dithiothreitol (DTT) (1 mM)

  • Perchloric acid (10% v/v)

  • Sodium hydroxide (NaOH) (2 M)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Scintillation counter

2. Assay Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining 200 mM MOPS buffer (pH 7.4) and 1 mM DTT.

  • Add the liver homogenate or purified β-ureidopropionase enzyme to the reaction mixture. The amount of protein will need to be optimized but can be up to 1 mg/mL.[1]

  • To initiate the reaction, add 500 µM [¹⁴C]-3-Carbamoyl-2-methylpropanoic acid.

  • Incubate the reaction mixture at 37°C. The reaction has been shown to be linear for up to 3.5 hours.[1]

  • To terminate the reaction, add 25 µL of 10% (v/v) perchloric acid.

  • Trap the released ¹⁴CO₂ by adding 2 M NaOH. The trapping can be continued for 2 hours at 4°C to ensure complete capture.

  • Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

3. Data Analysis:

The enzymatic activity is proportional to the amount of ¹⁴CO₂ produced. The activity can be calculated based on the specific activity of the radiolabeled substrate and the amount of protein used in the assay. The apparent Km for N-carbamoyl-β-alanine in human β-ureidopropionase has been reported to be 15.5 +/- 1.9 µM.[1]

Quantitative Data: Kinetic Parameters of β-ureidopropionase
ParameterValueSpeciesReference
Apparent Km for N-carbamoyl-β-alanine15.5 ± 1.9 µMHuman[1]
pH Optimum6.8Rat[3]
Ki for β-alanine1.08 mMRat[3]

Diagrams

Pyrimidine_Degradation_Pathway Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil DPD Thymine Thymine Dihydrothymine 5,6-Dihydrothymine Thymine->Dihydrothymine DPD NCBA This compound (N-carbamoyl-β-alanine) Dihydrouracil->NCBA DHP NCBIA N-carbamoyl-β-aminoisobutyric acid Dihydrothymine->NCBIA DHP BetaAlanine β-Alanine NCBA->BetaAlanine BUP1 CO2 CO₂ NCBA->CO2 BUP1 NH3 NH₃ NCBA->NH3 BUP1 BetaAminoisobutyricAcid β-Aminoisobutyric Acid NCBIA->BetaAminoisobutyricAcid DPD Dihydropyrimidine Dehydrogenase (DPD) DHP Dihydropyrimidinase (DHP) BUP1 β-ureidopropionase (BUP1) BUP1_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Termination and Trapping cluster_detection 4. Detection Prep_Mix Prepare Reaction Mix (MOPS buffer, DTT) Add_Enzyme Add β-ureidopropionase (e.g., liver homogenate) Prep_Mix->Add_Enzyme Add_Substrate Add [¹⁴C]-3-Carbamoyl-2-methylpropanoic acid Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate with Perchloric Acid Incubate->Terminate Trap_CO2 Trap ¹⁴CO₂ with NaOH Terminate->Trap_CO2 Scintillation Measure Radioactivity (Scintillation Counting) Trap_CO2->Scintillation HIF1a_Signaling_Pathway cluster_normoxia Normoxia (21% O₂) cluster_hypoxia Hypoxia (<5% O₂) or PHD Inhibition HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation (O₂, Fe²⁺, 2-OG) PHD_N PHD Enzymes VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Nucleus->HIF1_complex Dimerization Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression PHD_Inhibitor This compound (Potential Inhibitor) PHD_Inhibitor->PHD_N Inhibition PHD_Inhibitor_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_protein_analysis 2. Protein Analysis cluster_detection_analysis 3. Detection and Analysis Plate_Cells Plate Cells (e.g., U2OS) Treat_Cells Treat with this compound Plate_Cells->Treat_Cells Incubate_Cells Incubate under Normoxia Treat_Cells->Incubate_Cells Lyse_Cells Cell Lysis Incubate_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_Antibody Probe with Anti-HIF-1α Antibody Western_Blot->Probe_Antibody Detect_Signal Chemiluminescent Detection Probe_Antibody->Detect_Signal Analyze_Data Analyze Band Intensity (Determine IC₅₀) Detect_Signal->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Carbamoyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process:

  • Formation of 2-methylglutarimide: This intermediate is typically synthesized by reacting 2-methylglutaric anhydride with a source of ammonia, such as aqueous ammonia or urea, under thermal conditions.

  • Hydrolysis of 2-methylglutarimide: The cyclic imide is then selectively hydrolyzed to yield the desired this compound. This step requires careful control of reaction conditions to favor the formation of the mono-amide over complete hydrolysis to 2-methylglutaric acid.

Q2: What are the critical parameters influencing the yield of the final product?

Several factors can significantly impact the overall yield:

  • Purity of 2-methylglutaric anhydride: Impurities in the starting material can lead to side reactions and lower the yield of the imide intermediate.

  • Reaction temperature and time for imide formation: Overheating or prolonged reaction times can lead to decomposition or side product formation.

  • Conditions for hydrolysis: The choice of base or acid, its concentration, reaction temperature, and time are crucial for achieving selective hydrolysis of one of the amide bonds in the glutarimide ring.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable technique for monitoring both steps. For the final product and intermediates, which are carboxylic acids, it is advisable to use a developing system containing a small amount of acetic or formic acid to ensure sharp spots. Visualization can be achieved using a potassium permanganate stain or by observing under UV light if the compounds are UV active.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 2-methylglutarimide - Incomplete reaction. - Decomposition of the starting material or product at high temperatures. - Inefficient removal of water byproduct.- Increase the reaction time or temperature moderately. - Ensure the reaction temperature does not significantly exceed the melting point of the product. - Use a Dean-Stark apparatus to effectively remove water.
Formation of 2-methylglutaric acid as a major byproduct during hydrolysis - Hydrolysis conditions are too harsh (e.g., high concentration of base/acid, high temperature, or long reaction time).- Reduce the concentration of the hydrolyzing agent. - Lower the reaction temperature. - Monitor the reaction closely by TLC and stop it once the starting imide is consumed.
Difficulty in isolating the final product - The product may be highly soluble in the aqueous reaction mixture. - Incomplete precipitation.- Acidify the reaction mixture to a pH of 2-3 to ensure the carboxylic acid is protonated and less soluble. - Cool the solution in an ice bath to promote crystallization. - If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.
Presence of unreacted 2-methylglutarimide in the final product - Incomplete hydrolysis.- Increase the reaction time for the hydrolysis step. - Slightly increase the amount of the hydrolyzing agent.

Experimental Protocols

Protocol 1: Synthesis of 2-methylglutarimide

Materials:

  • 2-methylglutaric anhydride

  • Urea

  • Sand bath or heating mantle

Procedure:

  • In a round-bottom flask, thoroughly mix 2-methylglutaric anhydride and urea in a 1:1.1 molar ratio.

  • Heat the mixture in a sand bath or with a heating mantle to 150-160 °C.

  • Maintain this temperature for 20-30 minutes. The mixture will melt and then solidify.

  • Allow the flask to cool to room temperature.

  • Recrystallize the solid product from ethanol or water to obtain pure 2-methylglutarimide.

Protocol 2: Synthesis of this compound

Materials:

  • 2-methylglutarimide

  • Aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid)

  • Ice bath

  • pH indicator paper or pH meter

Procedure:

  • Dissolve 2-methylglutarimide in a suitable aqueous base (e.g., 1M NaOH) or acid (e.g., 1M HCl) in a round-bottom flask.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 with a suitable acid (e.g., concentrated HCl if a basic hydrolysis was performed).

  • The product should precipitate out of the solution. If not, extraction with an organic solvent may be necessary.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Reaction Step Starting Material Reagent Typical Yield (%) Key Parameters
Imide Formation 2-methylglutaric anhydrideUrea80-90Temperature: 150-160 °C, Time: 20-30 min
Imide Hydrolysis 2-methylglutarimide1M NaOH60-75Temperature: 50-70 °C, pH control for workup

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Hydrolysis 2_methylglutaric_anhydride 2-Methylglutaric Anhydride 2_methylglutarimide 2-Methylglutarimide 2_methylglutaric_anhydride->2_methylglutarimide Heat (150-160°C) Urea Urea Urea->2_methylglutarimide Final_Product This compound 2_methylglutarimide->Final_Product 1. Base/Acid 2. H3O+ Workup

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_imide Imide Formation Issues cluster_hydrolysis Hydrolysis Issues start Low Yield Observed check_step Which step has low yield? start->check_step imide_incomplete Incomplete Reaction? check_step->imide_incomplete Imide Formation hydrolysis_byproduct Byproduct (diacid) formed? check_step->hydrolysis_byproduct Hydrolysis imide_increase_time Increase reaction time/temp imide_incomplete->imide_increase_time Yes imide_decomposition Decomposition? imide_incomplete->imide_decomposition No imide_lower_temp Lower reaction temperature imide_decomposition->imide_lower_temp Yes hydrolysis_milder_cond Use milder conditions hydrolysis_byproduct->hydrolysis_milder_cond Yes hydrolysis_incomplete Incomplete Hydrolysis? hydrolysis_byproduct->hydrolysis_incomplete No hydrolysis_increase_time Increase hydrolysis time hydrolysis_incomplete->hydrolysis_increase_time Yes

Caption: Troubleshooting workflow for low yield synthesis.

Technical Support Center: Purification of Crude 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude 3-Carbamoyl-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on a common synthetic route starting from diethyl 2-methylsuccinate, the most probable impurities are:

  • 2-Methylsuccinic acid: Formed by the complete hydrolysis of the starting diester.

  • Monoethyl 2-methylsuccinate: An intermediate resulting from partial hydrolysis of the diester.

  • Diethyl 2-methylsuccinate: Unreacted starting material.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue, especially when significant amounts of ester impurities are present which can act as a solvent for the product. First, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization of the desired product. If this fails, an aqueous workup to remove the highly polar 2-methylsuccinic acid followed by a fresh crystallization attempt is recommended.

Q3: I have a low yield after recrystallization. How can I improve it?

A3: Low yield can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and can improve recovery. Additionally, concentrating the mother liquor and attempting a second crystallization can help recover more product.

Q4: My recrystallized product is still impure. What are my options?

A4: If a single recrystallization does not provide the desired purity, a second recrystallization using a different solvent system can be effective. Alternatively, for challenging separations, column chromatography is the recommended next step.

Troubleshooting Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying crude this compound. The primary goal is to select a solvent system in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.

Problem: Choosing the Right Solvent System

The polarity of this compound, with its carboxylic acid and amide functional groups, requires a relatively polar solvent or a mixed solvent system for effective recrystallization.

dot

Solvent_Selection_Workflow start Start: Crude Product test_water Test Solubility in Hot Water start->test_water dissolves_water Soluble in Hot Water test_water->dissolves_water Yes insoluble_water Insoluble or Poorly Soluble in Hot Water test_water->insoluble_water No cool_water Cool to Room Temp, then 0-5 °C dissolves_water->cool_water try_mixed Try Mixed Solvent System (e.g., Ethanol/Water or Acetone/Hexane) insoluble_water->try_mixed crystals_form_water Crystals Form? cool_water->crystals_form_water success_water Success: Use Water crystals_form_water->success_water Yes fail_water No/Poor Crystallization crystals_form_water->fail_water No fail_water->try_mixed dissolve_good Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol, Acetone) try_mixed->dissolve_good add_bad Add 'Bad' Solvent (e.g., Water, Hexane) Dropwise until Cloudy dissolve_good->add_bad reheat Reheat to Clear Solution add_bad->reheat cool_mixed Cool Slowly reheat->cool_mixed crystals_form_mixed Crystals Form? cool_mixed->crystals_form_mixed success_mixed Success: Use Mixed Solvent crystals_form_mixed->success_mixed Yes fail_mixed No/Poor Crystallization (Consider Chromatography) crystals_form_mixed->fail_mixed No

Caption: Workflow for selecting a suitable recrystallization solvent.

Experimental Protocol: Recrystallization from Water

This protocol is effective for removing less polar impurities like residual esters.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of deionized water.

  • Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

ParameterValue
Solvent Deionized Water
Crude:Solvent Ratio (w/v) 1g : 5-10 mL
Dissolution Temperature Boiling
Crystallization Temperature 0-5 °C
Expected Purity Improvement Effective for removing ester impurities
Troubleshooting Common Recrystallization Issues
IssueProbable Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again.
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Add a "seed" crystal of pure this compound.
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, causing the product to melt.Use a lower-boiling solvent or a mixed solvent system.
High concentration of impurities depressing the melting point.Attempt a pre-purification step, such as an acid-base extraction, before recrystallization.
Low recovery of purified product Too much solvent was used, and the product remained in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals.
The solution was not cooled sufficiently.Ensure the solution is cooled in an ice bath for an adequate amount of time.

Troubleshooting Purification by Column Chromatography

When recrystallization fails to achieve the desired purity, particularly for separating the product from the structurally similar 2-methylsuccinic acid, column chromatography is the preferred method. Due to the polar nature of the target compound and impurities, reversed-phase chromatography is generally more effective than normal-phase silica gel.

dot

Chromatography_Troubleshooting start Impure Product After Recrystallization setup Setup Reversed-Phase (C18) Column Chromatography start->setup mobile_phase Mobile Phase: Water/Acetonitrile Gradient (with 0.1% Formic or Acetic Acid) setup->mobile_phase load Load Sample mobile_phase->load elute Elute with Gradient load->elute analyze Analyze Fractions (TLC or LC-MS) elute->analyze issue issue analyze->issue Problem? issue_1 Poor Separation (Overlapping Peaks) issue->issue_1 Yes issue_2 Product Doesn't Elute issue->issue_2 Yes issue_3 Tailing Peaks issue->issue_3 Yes end Combine Pure Fractions & Evaporate issue->end No solution_1 Adjust Gradient: - Make it shallower - Use a different modifier (e.g., TFA) issue_1->solution_1 solution_1->elute solution_2 Increase Acetonitrile Concentration in Mobile Phase issue_2->solution_2 solution_2->elute solution_3 Ensure proper pH of mobile phase (acid modifier is crucial) issue_3->solution_3 solution_3->elute

Caption: Troubleshooting guide for reversed-phase column chromatography.

Experimental Protocol: Reversed-Phase Flash Chromatography

This method is designed to separate this compound from its diacid and ester-related impurities.

  • Column Packing: Prepare a flash chromatography column with C18-functionalized silica gel, slurry-packed in the initial mobile phase composition.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient mobile phase. Start with a high polarity mobile phase and gradually increase the proportion of the organic solvent.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterValue
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Deionized Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5-10% B, increase to 50-100% B over 10-20 column volumes
Expected Elution Order 1. 2-Methylsuccinic acid2. This compound 3. Monoethyl 2-methylsuccinate4. Diethyl 2-methylsuccinate

Overcoming solubility issues with 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Carbamoyl-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a small molecule containing both a carboxylic acid and a carbamoyl (amide) functional group. The presence of the carbamoyl group may enhance aqueous solubility when compared to more lipophilic molecules.[1] However, like many carboxylic acids, its solubility is expected to be significantly influenced by pH.

Q2: What are the key physicochemical properties of this compound?

A2: While experimental solubility data is limited, the following table summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Formula C5H9NO3PubChem
Molecular Weight 131.13 g/mol [2]
XLogP3 (Computed) -0.9[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]

Q3: In which solvents is this compound likely to be soluble?

A3: Based on its structure, the following table provides general solubility guidance. Empirical testing is highly recommended.

Solvent TypeExamplesExpected SolubilityRationale
Polar Protic Solvents Water, Ethanol, MethanolModerate to HighThe carboxylic acid and carbamoyl groups can form hydrogen bonds with protic solvents. Solubility in water will be pH-dependent.
Polar Aprotic Solvents DMSO, DMFHighThese solvents are effective at solvating a wide range of compounds, including those with polar functional groups.
Nonpolar Solvents Hexane, TolueneLowThe polar nature of the molecule makes it unlikely to dissolve in nonpolar solvents.

Troubleshooting Guides

Issue: The compound is not dissolving in my aqueous buffer.

Possible Cause 1: pH of the buffer. The carboxylic acid group on this compound is ionizable. At a pH below its pKa, the carboxylic acid will be protonated and less soluble in aqueous solutions.

Troubleshooting Steps:

  • Adjust the pH: Increase the pH of your buffer to be above the pKa of the carboxylic acid (typically around 4-5 for similar structures). This will deprotonate the carboxylic acid to the more soluble carboxylate salt.

  • Use a basic buffer: Consider using buffers such as phosphate-buffered saline (PBS) at pH 7.4 or a carbonate-bicarbonate buffer for higher pH ranges.

  • Gentle heating: Warming the solution may increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Possible Cause 2: Insufficient solvent volume. You may be attempting to create a solution that is above the compound's intrinsic solubility limit in that specific solvent system.

Troubleshooting Steps:

  • Increase solvent volume: Add more solvent in a stepwise manner until the compound fully dissolves.

  • Perform a solubility test: Determine the approximate solubility by adding small, known amounts of the compound to a fixed volume of solvent until saturation is reached.

Issue: The compound precipitates out of solution during my experiment.

Possible Cause 1: Change in pH. A change in the pH of the experimental medium could cause the compound to crash out of solution. This is common when a stock solution at a high pH is added to a larger volume of media at a lower pH.

Troubleshooting Steps:

  • Check the final pH: Ensure the final pH of your experimental setup is compatible with the compound's solubility.

  • Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. When adding to your aqueous medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on your experiment.

Possible Cause 2: Temperature change. If the compound was dissolved with the aid of heat, a decrease in temperature could lead to precipitation.

Troubleshooting Steps:

  • Maintain temperature: If possible, run your experiment at the temperature used to dissolve the compound.

  • Prepare fresh solutions: If temperature control is not feasible, prepare fresh solutions and use them immediately.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol is suitable for preparing an aqueous stock solution of this compound.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH or 1 M HCl

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Methodology:

  • Weigh the desired amount of this compound and add it to a beaker with a stir bar.

  • Add approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension.

  • Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the compound fully dissolves. The pH will likely need to be raised above 7.

  • Once dissolved, carefully adjust the pH to the desired final value with 1 M NaOH or 1 M HCl.

  • Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Sterile filter if required for cell-based assays.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol is ideal when a high concentration stock solution is needed or when pH modification is not desirable.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Vortex mixer

  • Microcentrifuge tubes or vials

Methodology:

  • Weigh the desired amount of this compound into a suitable tube or vial.

  • Add the required volume of DMSO or ethanol to achieve the target concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • When preparing working solutions, dilute the stock solution in your aqueous experimental medium. Ensure the final concentration of the organic co-solvent is low and does not affect the experimental outcome. A solvent control should be included in your experiments.

Visualizations

Below are diagrams illustrating a general workflow for addressing solubility issues and a relevant biological pathway for this compound.

experimental_workflow start Start: Undissolved Compound solubility_test Assess Solubility in Different Solvents (Water, Ethanol, DMSO) start->solubility_test aqueous_check Is it soluble in aqueous buffer? solubility_test->aqueous_check ph_adjustment pH Adjustment (Increase pH > pKa) aqueous_check->ph_adjustment No success Compound Dissolved Proceed with Experiment aqueous_check->success Yes co_solvent Use of Co-solvents (e.g., DMSO, Ethanol) ph_adjustment->co_solvent Precipitates/ Not Stable ph_adjustment->success co_solvent->success failure Still Insoluble? Consider Formulation Strategies (e.g., solid dispersion) co_solvent->failure Incompatible

Caption: A general experimental workflow for troubleshooting the solubility of this compound.

This compound has been identified as a compound that interacts with prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1]

HIF_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition PHD PHD Enzymes HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome PHD_inhibited PHD Inhibited HIF1a_stable HIF-1α (Stable) HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Inhibitor 3-Carbamoyl-2-methylpropanoic acid Inhibitor->PHD Inhibits

Caption: The role of this compound as a potential inhibitor of PHD enzymes in the HIF-1 signaling pathway.

References

Stability and degradation of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general chemical principles and data for structurally related compounds. Specific stability and degradation data for 3-Carbamoyl-2-methylpropanoic acid is not extensively available in public literature. Therefore, the information provided should be used as a guideline for designing and interpreting experiments, and not as a substitute for rigorous experimental validation.

Troubleshooting Guides

This section provides guidance on common issues that may arise during the handling, storage, and use of this compound in a research setting.

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying potency, unexpected peaks in chromatogram) Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. For long-term storage, consider refrigeration (2-8 °C) or freezing, protected from moisture.2. Check for Contamination: Use fresh, high-purity solvents and reagents for analysis.3. Perform a Forced Degradation Study: Subject a sample of the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating analytical method.
Loss of compound in solution over time Hydrolysis of the carbamoyl or carboxylic acid group.1. pH of the Solution: The stability of the compound is likely pH-dependent. Prepare fresh solutions before use. If solutions need to be stored, conduct a stability study at the desired pH and temperature to determine an acceptable storage duration.2. Buffer Selection: Use appropriate buffers to maintain a stable pH. Be aware that some buffer components may catalyze degradation.
Discoloration of the solid compound Possible degradation due to exposure to light or air (oxidation).1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.2. Inert Atmosphere: For sensitive applications, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: this compound has two primary functional groups that can influence its stability: a carboxylic acid and a primary amide (carbamoyl group) . Both groups can undergo hydrolysis under acidic or basic conditions. The presence of a methyl group at the 2-position may sterically or electronically influence the rates of these reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are plausible. However, these require experimental confirmation.

  • Acid-Catalyzed Hydrolysis: The primary amide can be hydrolyzed to the corresponding carboxylic acid (2-methylglutaric acid) and ammonia. The carboxylic acid itself is generally stable under these conditions.

  • Base-Catalyzed Hydrolysis: The primary amide can be hydrolyzed to the carboxylate salt (2-methylglutarate) and ammonia.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or cyclization reactions involving both functional groups could potentially occur.

  • Oxidative Degradation: While the molecule does not contain highly susceptible moieties for oxidation, degradation could be initiated by strong oxidizing agents.

G 3-Carbamoyl-2-methylpropanoic_acid This compound Acid_Hydrolysis Acidic Conditions (e.g., HCl, H₂O) 3-Carbamoyl-2-methylpropanoic_acid->Acid_Hydrolysis Hydrolysis Base_Hydrolysis Basic Conditions (e.g., NaOH, H₂O) 3-Carbamoyl-2-methylpropanoic_acid->Base_Hydrolysis Hydrolysis Thermal_Stress Thermal Stress (Heat) 3-Carbamoyl-2-methylpropanoic_acid->Thermal_Stress Decomposition Oxidative_Stress Oxidative Stress (e.g., H₂O₂) 3-Carbamoyl-2-methylpropanoic_acid->Oxidative_Stress Oxidation 2_Methylglutaric_acid 2-Methylglutaric acid + NH₃ Acid_Hydrolysis->2_Methylglutaric_acid 2_Methylglutarate 2-Methylglutarate + NH₃ Base_Hydrolysis->2_Methylglutarate Potential_Cyclic_Products Potential Cyclic Products / Decarboxylation Thermal_Stress->Potential_Cyclic_Products Oxidized_Products Oxidized Degradants Oxidative_Stress->Oxidized_Products

Caption: Predicted Degradation Pathways of this compound.

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C is recommended. Protect the compound from moisture and light.

Q4: What analytical techniques are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method should be able to separate the parent compound from all potential degradation products.

  • Column: A reversed-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized for good peak shape and separation.

  • Detection: UV detection is suitable if the compound has a chromophore. If not, or for higher sensitivity and identification of unknowns, Mass Spectrometry (MS) detection is recommended.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The conditions should be optimized for this compound to achieve a target degradation of 5-20%.

Protocol 1: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Prep->Thermal Photolytic Photolytic (ICH Q1B conditions) Prep->Photolytic Analysis Analyze samples by a stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate degradation (Peak purity, mass balance) Analysis->Evaluation Identification Identify major degradants (e.g., LC-MS) Evaluation->Identification

Caption: General Workflow for a Forced Degradation Study.

Table of Suggested Starting Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Time
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2, 6, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 24 hours
Thermal (Dry) Solid compound80 °C24, 48, 72 hours
Thermal (Solution) Solution in water80 °C24, 48, 72 hours
Photolytic Solid & SolutionICH Q1B specified light exposureAs per guidelines

Note: These are starting points. The concentration of reagents, temperature, and duration of exposure may need to be adjusted to achieve the desired level of degradation. A control sample (unstressed) should be analyzed alongside the stressed samples.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and aqueous buffer).

    • Test different pH values for the aqueous buffer (e.g., pH 3, 5, and 7).

  • Method Optimization:

    • Optimize the gradient or isocratic elution to achieve good resolution between the parent peak and any degradation peaks.

    • Adjust the flow rate and column temperature to improve peak shape and run time.

  • Forced Degradation Sample Analysis:

    • Inject the stressed samples from Protocol 1.

    • Ensure that all degradation products are well-separated from the main peak and from each other.

  • Method Validation (as per ICH guidelines):

    • Perform validation for specificity, linearity, range, accuracy, precision, and robustness.

    • Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is crucial to demonstrate that the parent peak is free from co-eluting impurities.

3-Carbamoyl-2-methylpropanoic acid storage and handling conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Carbamoyl-2-methylpropanoic acid

This guide provides essential information on the proper storage and handling of this compound for researchers, scientists, and drug development professionals. The following recommendations are based on safety data sheets for structurally similar compounds and general laboratory best practices.

Storage and Handling Conditions at a Glance

For safe and effective use of this compound, please refer to the following summary of recommended conditions.

ParameterRecommended ConditionSource / Notes
Storage Temperature Cool, dry place. Specific recommendations vary from room temperature to refrigeration (2-8°C) or freezing (-20°C).[1][2]Optimal temperature may vary; refer to supplier-specific recommendations.
Container Tightly closed container.[1][3][4][5][6]Keep upright to prevent leakage.[3][6]
Atmosphere Well-ventilated area.[1][3][4][5]Store in a dry environment.[2][3][4][5][6]
Incompatibilities Strong acids, oxidizing agents, and strong bases.[1]Avoid contact with moisture.[1]
Light Sensitivity Protect from light.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the storage and handling of this compound.

Q1: The compound has changed color/appeared clumpy. What should I do?

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to moisture, light, or incompatible substances.[1]

  • Troubleshooting Steps:

    • Immediately move the compound to a tightly sealed container and store it in a cool, dry, and dark place.[1][4]

    • Review your storage protocol against the recommended conditions.

    • If the integrity of the compound is , it is best to dispose of it according to your institution's chemical waste disposal procedures.[4]

  • Preventative Measures: Always store the compound in a tightly sealed container in a desiccator or a controlled dry environment, away from light.[1][4]

Q2: I'm not sure what personal protective equipment (PPE) to use when handling this compound. What is recommended?

  • Answer: Standard laboratory PPE is required. This includes:

    • Gloves: Chemical-resistant gloves.[1][2][3]

    • Eye Protection: Safety glasses or goggles.[1][3]

    • Lab Coat: A standard lab coat to protect your clothing and skin.[1][3]

  • Best Practices: Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[2][3] Avoid breathing in dust or vapors by working in a well-ventilated area or a fume hood.[1][3][4]

Q3: How should I clean up a small spill of the compound?

  • Answer: For a small, dry spill:

    • Ensure the area is well-ventilated.[3]

    • Wearing your full PPE, gently sweep or wipe up the material to avoid creating dust.[1]

    • Place the collected material into a sealed container for proper waste disposal.[1][4]

    • Clean the spill area with a damp cloth.

  • Important: For larger spills or if you are unsure how to proceed, consult your institution's safety officer.

Q4: Can I store this compound in a standard laboratory freezer?

  • Answer: Some sources recommend storage at -20°C, which is a standard freezer temperature.[1] However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. If the supplier provides specific storage temperature recommendations, those should always be followed.

Experimental Protocols

Detailed experimental protocols should be designed based on the specific application. However, the general handling procedures mentioned in this guide should be integrated into any protocol involving this compound. Always begin by preparing a dedicated, clean workspace in a well-ventilated area and ensuring all necessary PPE is worn.

Visual Guides

Troubleshooting Workflow for Storage and Handling Issues

The following diagram outlines the logical steps to take when encountering a potential issue with the storage or handling of this compound.

Troubleshooting Workflow A Issue Identified (e.g., discoloration, clumping) B Isolate the Compound and Review Storage Conditions A->B C Compare with Recommended Storage Protocol B->C D Are Storage Conditions Correct? C->D E Correct Storage Conditions: - Tightly seal container - Store in cool, dry, dark place D->E No F Assess Compound Integrity D->F Yes E->F G Is Compound Usable? F->G H Continue with Experiment G->H Yes I Dispose of Compound According to Safety Protocols G->I No

References

Technical Support Center: Crystallization of 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-carbamoyl-2-methylpropanoic acid.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
IUPAC Name 4-amino-2-methyl-4-oxobutanoic acid[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the crystallization of this compound?

A1: Common issues include:

  • Failure to crystallize: The compound remains in solution even after cooling.

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Poor crystal quality: Formation of very small needles, plates, or amorphous powder.

  • Low yield: A significant portion of the compound remains in the mother liquor.

  • Co-crystallization of impurities: The final product is not of the desired purity.

Q2: Which solvents should I consider for the crystallization of this compound?

  • Esters: Ethyl acetate, Isopropyl acetate.[2]

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Ketones: Acetone.

  • Ethers: Tetrahydrofuran (THF).

  • Aromatic Hydrocarbons: Toluene (often used in combination with other solvents).[2]

  • Water: Due to the presence of polar functional groups, aqueous crystallization might be possible, potentially with pH adjustment.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. Common combinations include ethyl acetate/hexane, ethyl acetate/toluene, and ethanol/water.

Q3: How can I induce crystallization if my compound remains in solution?

A3: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution.

  • Reducing the volume of the solvent: Evaporate some of the solvent to increase the concentration of the compound.

  • Lowering the temperature: Use a colder cooling bath (e.g., an ice-salt bath or a freezer).

Troubleshooting Guides

Issue 1: The Compound Fails to Crystallize

If the compound does not precipitate from the solution upon cooling, it is likely that the solution is not supersaturated or that nucleation is inhibited.

Troubleshooting Workflow:

start Solution remains clear upon cooling is_saturated Is the solution supersaturated? start->is_saturated add_seed Add a seed crystal is_saturated->add_seed  Yes   reduce_volume Reduce solvent volume (by evaporation) is_saturated->reduce_volume  No   scratch Scratch the inner surface of the flask add_seed->scratch success Crystals form add_seed->success lower_temp Use a lower temperature cooling bath scratch->lower_temp scratch->success reduce_volume->is_saturated reassess_solvent Re-evaluate solvent system lower_temp->reassess_solvent lower_temp->success

Caption: Troubleshooting workflow for failure to crystallize.

Issue 2: The Compound "Oils Out"

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the saturation point is reached at a temperature above the compound's melting point in the solvent mixture.

Possible Causes and Solutions:

CauseSolution
Solution is too concentrated. Add a small amount of the "good" solvent to the heated mixture to decrease the concentration.
Cooling is too rapid. Allow the solution to cool more slowly to room temperature before placing it in a cooling bath.
Inappropriate solvent system. The chosen solvent may have a boiling point that is too high, or the compound's solubility may be too high at the cooling temperature. Experiment with a different solvent or a mixed solvent system.
Presence of impurities. Impurities can lower the melting point of the compound. Consider a pre-purification step like column chromatography or treatment with activated carbon.

Experimental Protocols (Based on Analogous Compounds)

While a specific protocol for this compound is not available, the following general procedures, adapted from methods for similar carboxylic acids, can serve as a starting point.

Protocol 1: Single Solvent Recrystallization

This protocol is a general method that can be adapted for various solvents.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has cooled, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Toluene)

This method is useful when the compound is too soluble in one solvent and insoluble in another.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., toluene) dropwise until the solution becomes slightly cloudy (turbid).[2]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the mixed solvent system (in the same ratio), and dry.

Experimental Workflow Diagram:

start Crude Compound dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor clarify Add 'good' solvent until clear add_poor->clarify cool Slow cooling clarify->cool filter Vacuum filtration cool->filter dry Dry crystals filter->dry product Pure Crystals dry->product

Caption: General workflow for mixed solvent recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Carbamoyl-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-carbamoyl-2-methylpropanoic acid derivatives. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound derivatives?

The most prevalent and straightforward method for synthesizing N-substituted this compound derivatives is the ring-opening of 2-methylsuccinic anhydride with a primary or secondary amine. This reaction is typically carried out under mild conditions and results in the formation of the corresponding amic acid (a molecule containing both an amide and a carboxylic acid functional group).

Q2: What are the main challenges in the synthesis of these derivatives?

Common challenges include:

  • Low Yields: Can be caused by incomplete reactions, side reactions, or difficult purification.

  • Formation of Isomeric Products: The ring-opening of the asymmetric 2-methylsuccinic anhydride can potentially lead to two regioisomers. The nucleophilic amine can attack either of the two carbonyl carbons.

  • Side Reactions: Under harsh conditions, such as high heat, the initially formed amic acid can undergo dehydration to form a cyclic imide.[1]

  • Purification Difficulties: The separation of the desired product from unreacted starting materials, byproducts, or isomeric mixtures can be challenging due to similar polarities.

Q3: How can I control the regioselectivity of the anhydride ring-opening?

The regioselectivity of the amine attack on the 2-methylsuccinic anhydride is influenced by steric and electronic factors. Generally, the nucleophilic amine will preferentially attack the less sterically hindered carbonyl carbon. However, the reaction conditions, such as solvent and temperature, can also play a role. It is crucial to characterize the product mixture to determine the isomeric ratio.

Q4: What analytical techniques are recommended for characterizing the products?

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and for determining the ratio of isomeric products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and carboxylic acid moieties.

  • Melting Point: To assess the purity of the synthesized compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive amine or anhydride. 2. Insufficient reaction time or temperature. 3. Formation of an unreactive amine-acid salt.1. Check the purity of starting materials. Use freshly opened or purified reagents. 2. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate without promoting side reactions. 3. If using an amine salt, a non-nucleophilic base (e.g., triethylamine, DIPEA) should be added to liberate the free amine.
Formation of a White Precipitate (suspected imide) High reaction temperature or prolonged reaction time.The initial ring-opening is typically fast at room temperature. Avoid excessive heating to prevent the dehydration of the amic acid to the cyclic imide. If the imide is the desired product, heating the amic acid (often with a dehydrating agent) is the correct procedure.[1]
Difficult Purification / Inseparable Isomers The two regioisomers have very similar polarities.1. Crystallization: Attempt to selectively crystallize one of the isomers. This can sometimes be achieved by screening different solvent systems. 2. Chromatography: Use a high-resolution chromatography column and carefully optimize the eluent system. In some cases, derivatization of the carboxylic acid group (e.g., to a methyl ester) might alter the polarity enough to allow for separation.
Inconsistent Yields Variability in reaction conditions or reagent quality.Standardize the experimental protocol. Use reagents from the same batch if possible. Ensure accurate measurement of all reagents and solvents.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-3-carbamoyl-2-methylpropanoic Acid

This protocol describes the reaction of 2-methylsuccinic anhydride with an aromatic amine (e.g., aniline) to yield a mixture of isomeric products.

Materials:

  • 2-Methylsuccinic anhydride

  • Aniline (or other substituted aniline)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methylsuccinic anhydride (1.0 eq) in the chosen anhydrous solvent (e.g., 5-10 mL per gram of anhydride).

  • To this stirred solution, add the aniline (1.0 - 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

General Protocol for the Synthesis of N-Alkyl-3-carbamoyl-2-methylpropanoic Acid

This protocol outlines the reaction with an aliphatic amine (e.g., benzylamine).

Materials:

  • 2-Methylsuccinic anhydride

  • Benzylamine (or other primary/secondary alkyl amine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methylsuccinic anhydride (1.0 eq) in an anhydrous solvent in a round-bottom flask.

  • Add the alkyl amine (1.0 - 1.1 eq) to the solution at room temperature. The reaction is often exothermic.

  • Stir the mixture for 30 minutes to 2 hours at room temperature. Monitor the reaction by TLC.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound derivatives. Please note that yields are highly dependent on the specific substrates and purification methods.

Table 1: Reaction of 2-Methylsuccinic Anhydride with Various Amines

AmineSolventTemperature (°C)Time (h)Typical Yield (%)Notes
AnilineDCMRoom Temp.285-95Mixture of regioisomers.
4-FluoroanilineTHFRoom Temp.380-90Product may require column chromatography for purification.
BenzylamineDCMRoom Temp.1>90Often precipitates from the reaction mixture.
DiethylamineTHFRoom Temp.1.585-95Product is an oil, purified by chromatography.
MorpholineAcetonitrileRoom Temp.1>90Product is typically a crystalline solid.

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials (2-Methylsuccinic Anhydride, Amine) reaction Reaction (Anhydrous Solvent, Room Temp) reagents->reaction 1. Dissolve & Add workup Work-up (Solvent Removal) reaction->workup 2. Monitor (TLC) purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate Crude product Final Product (3-Carbamoyl-2-methylpropanoic acid derivative) purification->product 4. Purify signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression derivative 3-Carbamoyl-2-methylpropanoic acid Derivative derivative->kinase2 Inhibition isomer_formation anhydride 2-Methylsuccinic Anhydride Carbonyl 1 (less hindered) Carbonyl 2 (more hindered) product1 Isomer 1 (this compound derivative) anhydride:c1->product1 product2 Isomer 2 (2-Carbamoyl-3-methylpropanoic acid derivative) anhydride:c2->product2 amine Amine (R-NH2) amine->anhydride:c1 Attack at less hindered carbonyl (Major Pathway) amine->anhydride:c2 Attack at more hindered carbonyl (Minor Pathway)

References

Technical Support Center: Synthesis of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Carbamoyl-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and versatile method is the malonic ester synthesis. This route involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. A subsequent amidation step yields the final product.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize this?

The formation of a dialkylated byproduct is a known issue in malonic ester synthesis.[1] To minimize this, consider the following:

  • Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent.

  • Reaction Conditions: Add the alkylating agent slowly and at a controlled temperature to favor mono-alkylation.

  • Base Selection: Use a bulky base to sterically hinder the second alkylation.

Q3: My final product is contaminated with the corresponding dicarboxylic acid. What is the likely cause and solution?

Incomplete amidation of the dicarboxylic acid intermediate will result in this impurity. To address this:

  • Reaction Time: Ensure the amidation reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Activating Agent: Use a suitable activating agent for the carboxylic acid to facilitate amide bond formation.

  • Purification: The dicarboxylic acid can typically be removed through careful pH adjustment during workup or by chromatography.

Q4: The hydrolysis of the diester intermediate is sluggish. What can I do to improve the reaction rate?

Hydrolysis of sterically hindered esters can be slow. To improve the rate:

  • Choice of Acid/Base: Use a stronger acid or base for the hydrolysis.

  • Temperature: Increase the reaction temperature, but monitor for potential side reactions like decarboxylation of the starting diester.

  • Co-solvent: The addition of a co-solvent can improve the solubility of the ester and accelerate the reaction.

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete alkylation of the malonic ester.Monitor the alkylation step by TLC or GC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature if necessary.Increased yield of the alkylated intermediate and subsequently the final product.
Incomplete hydrolysis of the diester intermediate.Ensure sufficient acid or base is used for the hydrolysis. Heating under reflux is typically required.[2]Complete conversion of the diester to the dicarboxylic acid, leading to a higher yield of the final product after amidation.
Loss of product during workup and purification.Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase.Improved recovery of the final product.
Side reactions such as elimination or over-alkylation.Re-evaluate the reaction conditions, particularly the base and temperature used for the alkylation step.Reduction in byproducts and an increase in the desired product's yield.
Problem 2: Presence of Impurities in the Final Product
Impurity Potential Source Mitigation and Removal Strategy
Unreacted starting materials (e.g., malonic ester).Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Can be removed by chromatography.
Dialkylated malonic ester derivative.Use of excess alkylating agent or strong reaction conditions.[1]Use a slight excess of malonic ester and control the addition of the alkylating agent. Can be separated by column chromatography.
2-Methylglutaric acid.Incomplete amidation of the diacid intermediate.Ensure the amidation reaction goes to completion. Can be removed by recrystallization or chromatography.
Succinimide derivatives.Intramolecular cyclization of the amide and carboxylic acid functionalities, especially at elevated temperatures.Avoid excessive heating during the final steps and purification. Can be separated by chromatography.

Experimental Protocols

Proposed Synthesis of this compound via Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-bromo-2-cyanoethane (1.0 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl 2-(2-cyanoethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(2-cyanoethyl)malonate, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the evolution of CO2 ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-methylglutaric acid.

Step 3: Amidation

  • Dissolve the crude 2-methylglutaric acid in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., DCC or EDC) and an amine source (e.g., ammonia solution or ammonium chloride with a base).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway A Diethyl Malonate B Alkylated Malonate Intermediate A->B 1. NaOEt 2. BrCH2CH2CN C 2-Methylglutaric acid B->C H3O+, Heat D 3-Carbamoyl-2-methylpropanoic acid C->D Amidation

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Alkylation Check Alkylation Step (TLC/GC) Start->Check_Alkylation Optimize_Alkylation Optimize Alkylation: - Adjust Stoichiometry - Control Temperature Check_Alkylation->Optimize_Alkylation Incomplete Check_Hydrolysis Check Hydrolysis Step (TLC/LC-MS) Check_Alkylation->Check_Hydrolysis Complete Optimize_Alkylation->Check_Hydrolysis Optimize_Hydrolysis Optimize Hydrolysis: - Stronger Acid/Base - Increase Temperature Check_Hydrolysis->Optimize_Hydrolysis Incomplete Check_Amidation Check Amidation Step (TLC/LC-MS) Check_Hydrolysis->Check_Amidation Complete Optimize_Hydrolysis->Check_Amidation Optimize_Amidation Optimize Amidation: - Increase Reaction Time - Use Coupling Agent Check_Amidation->Optimize_Amidation Incomplete Purification Purification (Recrystallization/ Chromatography) Check_Amidation->Purification Complete Optimize_Amidation->Purification End Pure Product Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 3-Carbamoyl-2-methylpropanoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak resolution issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Carbamoyl-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.5)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210-220 nm (due to the carboxyl and amide groups)
Injection Volume 5-20 µL

This method is based on a published procedure for a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, which also possesses a 2-methylpropanoic acid core[1][2]. The acidic mobile phase is crucial for protonating the carboxylic acid group, leading to better retention and peak shape on a C18 column.

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue, especially for acidic compounds. The primary causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Peak Tailing:

Potential CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH (2.5-3.5) to fully protonate the analyte. Use a modern, end-capped C18 column with minimal residual silanols.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the carboxylic acid group.
Column Contamination Flush the column with a strong solvent. Use a guard column to protect the analytical column.

A logical workflow for troubleshooting peak tailing is presented below.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all no_all No check_all_peaks->no_all system_issue Indicates a physical issue. Check for dead volume, column void, or blocked frit. yes_all->system_issue chemical_issue Indicates a chemical interaction. Focus on mobile phase and analyte properties. no_all->chemical_issue adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) chemical_issue->adjust_ph reduce_conc Reduce Sample Concentration and/or Injection Volume adjust_ph->reduce_conc check_column Use End-Capped Column or a Different Stationary Phase reduce_conc->check_column use_guard Employ a Guard Column check_column->use_guard G start Co-eluting Peaks mobile_phase Adjust Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase other_params Modify Other Parameters start->other_params sub_mobile1 Modify Gradient mobile_phase->sub_mobile1 sub_mobile2 Change Organic Solvent mobile_phase->sub_mobile2 sub_mobile3 Adjust pH mobile_phase->sub_mobile3 sub_stationary1 Different C18 Selectivity stationary_phase->sub_stationary1 sub_stationary2 Phenyl-Hexyl Column stationary_phase->sub_stationary2 sub_stationary3 HILIC Column stationary_phase->sub_stationary3 sub_other1 Adjust Temperature other_params->sub_other1 sub_other2 Optimize Flow Rate other_params->sub_other2 resolution Improved Resolution sub_mobile1->resolution sub_mobile2->resolution sub_mobile3->resolution sub_stationary1->resolution sub_stationary2->resolution sub_stationary3->resolution sub_other1->resolution sub_other2->resolution G start Need for Chiral Separation csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp cda Derivatize with Chiral Agent and use Achiral Column start->cda cmpa Use Chiral Mobile Phase Additive with Achiral Column start->cmpa optimize Optimize Mobile Phase (e.g., solvent ratio, additives) csp->optimize cda->optimize cmpa->optimize success Enantiomers Resolved optimize->success

References

Common experimental errors with 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Carbamoyl-2-methylpropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility Issues

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: The solubility of this compound is influenced by its polar carboxyl and carbamoyl groups. While the carbamoyl group can improve aqueous solubility compared to more lipophilic analogs, challenges can still arise. For aqueous solutions, solubility is highly pH-dependent. It is recommended to start with polar aprotic solvents.

Troubleshooting Steps for Solubility:

  • Initial Solvent Selection: Attempt to dissolve the compound in common polar organic solvents such as DMSO, DMF, or methanol.

  • Aqueous Solutions: If an aqueous solution is required, the compound's carboxylic acid group (pKa ~4-5) necessitates pH adjustment for dissolution. Dissolving the compound in a slightly basic aqueous solution (pH > 7) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. A dilute solution of sodium bicarbonate or sodium hydroxide can be used for this purpose.

  • Warming: Gentle warming (30-40°C) can aid dissolution, but be cautious of potential degradation with prolonged heating.

  • Sonication: Using a sonication bath can help to break up solid particles and enhance the rate of dissolution.

Illustrative Solubility Data

SolventSolubility (mg/mL) at 25°CNotes
DMSO> 25Recommended for stock solutions.
Methanol10 - 15Can be used for working solutions.
Water (pH 7.4)5 - 10Solubility is significantly increased at basic pH.
PBS (pH 7.4)5 - 10Suitable for biological assays.
Ethanol2 - 5Lower solubility compared to methanol.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh the required amount of this compound (MW: 131.13 g/mol ).

  • Add a small volume of deionized water to create a slurry.

  • Slowly add 1N NaOH dropwise while vortexing until the solid dissolves completely.

  • Check the pH of the solution and adjust to the desired pH (e.g., 7.4) using 1N HCl or 1N NaOH.

  • Add deionized water to reach the final desired volume.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

G start Start: Dissolving the Compound solvent Select Solvent (e.g., DMSO, Water) start->solvent dissolved Compound Dissolved? solvent->dissolved yes Yes dissolved->yes no No dissolved->no end_success End: Solution Prepared yes->end_success adjust_ph Adjust pH > 7 (for aqueous solutions) no->adjust_ph sonicate Apply Gentle Sonication adjust_ph->sonicate warm Warm Gently (to 30-40°C) sonicate->warm recheck Re-check Solubility warm->recheck yes2 Yes recheck->yes2 no2 No recheck->no2 yes2->end_success end_fail End: Consult Further/ Consider Different Solvent no2->end_fail

Troubleshooting workflow for dissolving this compound.

2. Stability and Storage

Q2: How should I store this compound and its solutions? Are there any known stability issues?

A2: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture. The amide and carboxylic acid functional groups can be susceptible to hydrolysis over long periods, especially in the presence of moisture.

  • Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C for several months. Aqueous solutions are less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, aliquot and freeze at -80°C, but be aware that freeze-thaw cycles may promote degradation.

Potential Degradation Pathways:

  • Hydrolysis: The carbamoyl (amide) group can hydrolyze to a carboxylic acid, and the existing carboxylic acid can undergo decarboxylation under certain conditions (e.g., high heat).

  • Oxidation/Reduction: The compound can undergo oxidation or reduction reactions in the presence of strong oxidizing or reducing agents.

Technical Support Center: Enhancing the Biological Uptake of 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Carbamoyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in achieving optimal biological uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high cellular uptake of this compound?

A1: this compound, like many small molecule carboxylic acids, can exhibit limited passive diffusion across the lipophilic cell membrane due to its polar nature.[1][2] The carboxyl group is typically ionized at physiological pH, which hinders its ability to traverse the lipid bilayer.[2] Key challenges include low membrane permeability, potential for rapid efflux from the cell, and the need to identify specific transport mechanisms.

Q2: What are the potential transport mechanisms for this compound uptake?

A2: The uptake of small molecule monocarboxylates can be mediated by specific transporters. The most relevant for this compound are likely the Monocarboxylate Transporters (MCTs), which are responsible for the transport of molecules like lactate and pyruvate.[3][4][5][6][7] Investigating the expression of different MCT isoforms (MCT1-4) in your experimental cell line is a crucial first step.[5] Additionally, some sodium-coupled monocarboxylate transporters (SMCTs) could be involved.[3][6][7]

Q3: How can I enhance the passive diffusion of this compound?

A3: A common strategy to enhance passive diffusion of carboxylic acids is the prodrug approach.[8][9][10] By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can significantly improve its ability to cross the cell membrane.[1][2][9] Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active this compound.

Q4: Are there formulation strategies to improve the delivery of this compound?

A4: Yes, nanoparticle-based drug delivery systems can be employed to enhance the cellular uptake of hydrophilic compounds.[11][12][13] Encapsulating this compound in liposomes or polymeric nanoparticles can facilitate its entry into cells, often through endocytosis.[13] The surface of these nanoparticles can also be functionalized with targeting ligands to direct them to specific cell types.[11]

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of this compound
Possible Cause Troubleshooting Step Rationale
Poor membrane permeability1. Prodrug Synthesis: Synthesize an ester prodrug (e.g., ethyl ester) of this compound.Esterification masks the polar carboxyl group, increasing lipophilicity and enhancing passive diffusion across the cell membrane.[1][2][9]
Active efflux by cellular transporters2. Use of Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).This will help determine if the compound is being actively removed from the cell after initial uptake.
Inefficient active transport3. Characterize Transporter Expression: Perform qPCR or Western blot to determine the expression levels of MCTs (MCT1-4) in your cell line.If transporter expression is low, consider using a different cell line with higher expression or genetically engineering your current line to overexpress the relevant transporter.[5]
Experimental artifact4. Adsorption to Plasticware: Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA).Small molecules can adsorb to the surface of cell culture plates, reducing the effective concentration available for cellular uptake.[14][15]
Issue 2: High Variability in Uptake Assay Results
Possible Cause Troubleshooting Step Rationale
Inconsistent cell seeding density1. Standardize Cell Seeding Protocol: Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the time of the experiment.Variations in cell number will directly impact the total amount of compound taken up.
Fluctuations in incubation temperature2. Maintain Strict Temperature Control: Use a calibrated incubator and minimize the time plates are outside of the controlled environment.Cellular transport processes are temperature-dependent; even small variations can affect uptake rates.[16]
Inconsistent washing steps3. Optimize and Standardize Washing Protocol: Use a consistent volume of ice-cold PBS for each wash and perform washes rapidly to minimize efflux of the compound.Inadequate washing can leave extracellular compound that will artificially inflate uptake measurements, while excessive washing can cause cell detachment.

Data Presentation

Table 1: Hypothetical Uptake of this compound and its Ethyl Ester Prodrug in a High-MCT1 Expressing Cell Line

CompoundConcentration (µM)Incubation Time (min)Intracellular Concentration (µM)
This compound10301.2 ± 0.2
This compound50305.8 ± 0.7
Ethyl-3-carbamoyl-2-methylpropanoate10308.5 ± 1.1
Ethyl-3-carbamoyl-2-methylpropanoate503042.1 ± 4.5

Table 2: Hypothetical Effect of an MCT1 Inhibitor on the Uptake of this compound

ConditionIntracellular Concentration (µM)% Inhibition
This compound (10 µM)1.2 ± 0.2N/A
This compound (10 µM) + MCT1 Inhibitor (50 µM)0.3 ± 0.175%

Experimental Protocols

Protocol 1: Cellular Uptake Assay
  • Cell Culture: Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).[17]

  • Initiation of Uptake: Add 200 µL of pre-warmed assay buffer containing the desired concentration of this compound (or its prodrug) to each well. For inhibitor studies, pre-incubate the cells with the inhibitor for 15-30 minutes before adding the compound.

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the solution and wash the cells three times with 500 µL of ice-cold PBS.

  • Cell Lysis: Add 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate on a shaker for 10 minutes.

  • Quantification: Collect the cell lysate and quantify the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Normalization: In a parallel set of wells, determine the protein concentration using a BCA assay to normalize the uptake data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in 24-well plate wash_cells Wash cells with HBSS seed_cells->wash_cells add_compound Add this compound wash_cells->add_compound incubate Incubate at 37°C add_compound->incubate stop_uptake Stop uptake with ice-cold PBS incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells quantify Quantify with LC-MS/MS lyse_cells->quantify normalize Normalize to protein content quantify->normalize

Caption: Experimental workflow for the cellular uptake assay.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mct1 MCT1 compound_in 3-Carbamoyl-2- methylpropanoic acid mct1->compound_in compound_out 3-Carbamoyl-2- methylpropanoic acid compound_out->mct1 H+ symport

Caption: Proposed MCT1-mediated transport of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Cellular Uptake cause1 Poor Permeability start->cause1 cause2 Active Efflux start->cause2 cause3 Low Transporter Expression start->cause3 solution1 Prodrug Approach cause1->solution1 solution2 Use Efflux Inhibitors cause2->solution2 solution3 Use High-Expressing Cell Line cause3->solution3

Caption: Troubleshooting logic for low cellular uptake.

References

Technical Support Center: Synthesis of 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of 3-carbamoyl-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at a laboratory scale?

A1: At the laboratory scale, this compound can be synthesized through a multi-step process. A common route involves the Michael addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by hydrolysis. For instance, a plausible laboratory-scale synthesis could start from itaconic acid or its derivatives. One potential pathway involves the partial hydrogenation of itaconic acid to form 2-methylsuccinic acid, which can then be selectively amidated.[1] Another approach could involve the reaction of 2-methylsuccinic anhydride with ammonia.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents several challenges. These can be broadly categorized as:

  • Reaction Control and Heat Management: Exothermic reactions can become difficult to control on a larger scale, leading to temperature gradients and potential side reactions.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more complex in large reactors, which can affect reaction rates and product purity.

  • Downstream Processing and Purification: Isolation and purification of the final product, particularly achieving the desired crystal form and purity, can be challenging at scale.

  • Impurity Profile: The types and quantities of impurities may differ between lab and industrial scales, requiring robust analytical methods for their identification and control.

  • Solvent Handling and Recovery: The large volumes of solvents used in industrial processes necessitate efficient recovery and recycling systems to ensure economic and environmental sustainability.

Q3: How can I control the formation of by-products during the amidation step at a larger scale?

A3: Controlling by-product formation during a large-scale amidation reaction is crucial for achieving high purity and yield. Key strategies include:

  • Strict Temperature Control: Maintaining the optimal reaction temperature is critical to prevent side reactions such as dehydration or degradation.

  • Controlled Addition of Reagents: The rate of addition of the aminating agent (e.g., ammonia) should be carefully controlled to avoid localized high concentrations that can lead to side reactions.

  • Efficient Mixing: Vigorous and uniform mixing is essential to ensure homogeneous reaction conditions and minimize the formation of localized hot spots.

  • pH Control: Maintaining the optimal pH throughout the reaction can be critical for maximizing the desired reaction pathway and minimizing the formation of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to poor mixing or mass transfer limitations.- Increase agitation speed. - Optimize reactor geometry for better mixing. - Consider using a different solvent to improve solubility and mass transfer.
Decomposition of the product or intermediates at elevated temperatures.- Implement more efficient cooling systems. - Perform the reaction at a lower temperature for a longer duration.
Loss of product during work-up and isolation.- Optimize the extraction and crystallization solvents and conditions. - Analyze mother liquor for product content to quantify losses.
High Impurity Levels Formation of side products due to poor temperature control.- Improve reactor heat transfer capabilities. - Use a jacketed reactor with a reliable temperature control unit.
Presence of unreacted starting materials.- Increase reaction time. - Consider a slight excess of one of the reactants.
Formation of regioisomers or other structural isomers.- Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. - Employ a purification method with high resolving power, such as preparative chromatography.
Poor Crystal Quality / Polymorphism Rapid crystallization due to high supersaturation.- Control the cooling rate during crystallization. - Use an anti-solvent addition strategy to control supersaturation. - Introduce seed crystals to promote the formation of the desired polymorph.
Incorporation of impurities into the crystal lattice.- Purify the crude product before the final crystallization step. - Screen different crystallization solvents to find one that effectively excludes impurities.
Inconsistent Batch-to-Batch Results Variations in raw material quality.- Establish strict specifications for all starting materials and reagents. - Perform incoming quality control checks on all raw materials.
Inconsistent control of process parameters.- Implement a robust process control strategy with well-defined operating ranges for temperature, pressure, and addition rates. - Ensure proper calibration and maintenance of all process equipment.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis of a Related Compound (2-Methylsuccinic Acid)

This protocol describes the synthesis of 2-methylsuccinic acid, a potential precursor to this compound.

Reaction: Partial hydrogenation of itaconic acid.[1]

Materials:

  • Itaconic acid

  • Raney nickel catalyst

  • Hydrogen gas

  • Suitable solvent (e.g., water or ethanol)

Procedure:

  • In a hydrogenation apparatus, dissolve itaconic acid in the chosen solvent.

  • Carefully add the Raney nickel catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed.

  • Carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methylsuccinic acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-methylsuccinic acid.

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis & Reaction cluster_downstream Downstream Processing ReactionKinetics Reaction Kinetics HeatTransfer Heat Transfer ReactionKinetics->HeatTransfer Mixing Mixing & Mass Transfer Mixing->ReactionKinetics Crystallization Crystallization & Polymorphism Filtration Filtration & Drying Crystallization->Filtration Purification Impurity Profile & Purification Purification->Crystallization LabScale Laboratory Scale (grams) PilotScale Pilot Scale (kilograms) LabScale->PilotScale Scale-Up IndustrialScale Industrial Scale (tons) PilotScale->IndustrialScale Scale-Up

Caption: Key challenges in the scale-up of chemical synthesis.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, High Impurity) AnalyzeData Analyze Process Data (Temp, Pressure, Addition Rate) Problem->AnalyzeData IdentifyCause Identify Potential Cause AnalyzeData->IdentifyCause Reaction Reaction Conditions IdentifyCause->Reaction e.g., Temperature Fluctuation Workup Work-up/Purification IdentifyCause->Workup e.g., Inefficient Extraction RawMaterial Raw Material Quality IdentifyCause->RawMaterial e.g., Impure Starting Material ImplementSolution Implement Corrective Action Reaction->ImplementSolution Workup->ImplementSolution RawMaterial->ImplementSolution Verify Verify Solution ImplementSolution->Verify Resolved Problem Resolved Verify->Resolved Yes Re-evaluate Re-evaluate Cause Verify->Re-evaluate No Re-evaluate->IdentifyCause

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3-Carbamoyl-2-methylpropanoic acid, a polar, acidic small molecule. Given the limited availability of specific validated methods for this compound, this document outlines common and effective analytical techniques used for similar molecules, such as short-chain fatty acids and other polar organic acids. The comparison focuses on High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation parameters presented are based on typical performance characteristics reported for the analysis of analogous compounds and are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small, polar acidic molecules.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-117%[4][5]98-102%
Precision (%RSD) < 2%< 15%< 15%
Limit of Detection (LOD) µg/mL rangepg range[6]ng/mL to pg/mL range
Limit of Quantitation (LOQ) µg/mL rangepg to ng rangepg/mL to ng/mL range
Specificity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative of methods used for similar polar, acidic analytes and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7] For polar compounds, an aqueous C18 column may provide better retention.[8]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer at pH 2.7) and a polar organic solvent like acetonitrile or methanol.[7] The low pH suppresses the ionization of the carboxylic acid group, leading to better retention on the reverse-phase column.[9]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection: UV detection at a low wavelength, typically around 210-220 nm, where the carbamoyl and carboxylic acid groups exhibit some absorbance.[8][10]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm filter, and inject.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[11][12][13][14]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification is a common derivatization technique for carboxylic acids.[15] This can be achieved using reagents like BF3/methanol or by silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

    • Esterification Protocol Example: To the dried sample, add a solution of 14% BF3 in methanol and heat at 60°C for 30 minutes. After cooling, extract the resulting methyl ester with a non-polar solvent like hexane.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices.[17]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatography:

    • Reversed-Phase (RP-LC): A C18 column can be used with a mobile phase consisting of water and methanol or acetonitrile with a modifier like formic acid to improve peak shape.[18]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds that are not well-retained by reversed-phase columns.[19] The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition. This provides high selectivity and sensitivity.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common sample preparation technique.[20]

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation (ICH Q2) cluster_lifecycle 3. Method Lifecycle Management ATP Define Analytical Target Profile (ATP) Method_Dev Analytical Method Development ATP->Method_Dev Specificity Specificity / Selectivity Method_Dev->Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Routine_Use Routine Use & Monitoring Robustness->Routine_Use Method_Transfer Method Transfer Routine_Use->Method_Transfer Revalidation Revalidation (if changes occur) Method_Transfer->Revalidation

Caption: A typical workflow for analytical method validation.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analyte This compound (Polar, Acidic) HPLC_Node HPLC-UV Analyte->HPLC_Node GCMS_Node GC-MS Analyte->GCMS_Node LCMSMS_Node LC-MS/MS Analyte->LCMSMS_Node HPLC_Pros Pros: - Simple & Cost-Effective - High Throughput HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Sensitivity - Moderate Specificity HPLC_Node->HPLC_Cons Disadvantages GCMS_Req Requires Derivatization GCMS_Node->GCMS_Req GCMS_Pros Pros: - High Specificity - Good Sensitivity GCMS_Req->GCMS_Pros Advantages GCMS_Cons Cons: - Sample prep intensive - Slower Throughput GCMS_Req->GCMS_Cons Disadvantages LCMSMS_Pros Pros: - Very High Sensitivity - Very High Specificity - Ideal for complex matrices LCMSMS_Node->LCMSMS_Pros Advantages LCMSMS_Cons Cons: - High Cost - Requires expertise LCMSMS_Node->LCMSMS_Cons Disadvantages

Caption: Comparison of key attributes for analytical methods.

References

A Comparative Guide to the Synthesis of 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3-Carbamoyl-2-methylpropanoic acid, a valuable building block, can be synthesized through various routes. This guide provides a comparative analysis of two prominent methods: a multicomponent Bargellini-type reaction and the ring-opening of 2-methylsuccinic anhydride with ammonia. This comparison is based on experimental data from peer-reviewed literature and established chemical principles, offering insights into the performance and practical considerations of each approach.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, availability of starting materials, and overall process complexity. The following table summarizes the key quantitative metrics for the two synthesis pathways to this compound.

ParameterRoute 1: Bargellini-type ReactionRoute 2: Amidation of 2-Methylsuccinic Anhydride
Overall Yield 47-95%[1]Typically high, estimated >90%
Purity High, requires standard work-upGenerally high, may require recrystallization
Reaction Time 2-4 hours1-3 hours
Starting Materials Isocyanide, Acetone, Chloroform, Sodium Hydroxide2-Methylsuccinic anhydride, Ammonia
Key Advantages One-pot reaction, high convergencySimple procedure, readily available starting materials
Key Disadvantages Use of toxic chloroform and isocyanidesPotential for diacid formation as a byproduct

Synthetic Pathway Overview

The two synthetic routes offer distinct approaches to the target molecule. The Bargellini-type reaction is a multicomponent reaction that efficiently constructs the molecule in a single step, while the amidation of 2-methylsuccinic anhydride is a classic and straightforward ring-opening reaction.

Synthesis_Comparison cluster_0 Route 1: Bargellini-type Reaction cluster_1 Route 2: Amidation of 2-Methylsuccinic Anhydride Isocyanide Isocyanide Bargellini_Intermediate Epoxide Intermediate Isocyanide->Bargellini_Intermediate One-pot reaction Acetone Acetone Acetone->Bargellini_Intermediate One-pot reaction Chloroform Chloroform Chloroform->Bargellini_Intermediate One-pot reaction NaOH NaOH NaOH->Bargellini_Intermediate One-pot reaction Product1 3-Carbamoyl-2- methylpropanoic acid Bargellini_Intermediate->Product1 Anhydride 2-Methylsuccinic anhydride Product2 3-Carbamoyl-2- methylpropanoic acid Anhydride->Product2 Nucleophilic acyl substitution Ammonia Ammonia (aq) Ammonia->Product2

Caption: Comparative schematic of the two synthesis routes for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the step-by-step procedures for both the Bargellini-type reaction and the amidation of 2-methylsuccinic anhydride.

Route 1: Bargellini-type Reaction

This one-pot synthesis is based on the procedure described by Giustiniano et al. (2016).[1]

Materials:

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Acetone

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 2 M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the isocyanide in a mixture of acetone and chloroform.

  • Add powdered sodium hydroxide to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

  • Acidify the aqueous layer to a pH of 2 using 2 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Amidation of 2-Methylsuccinic Anhydride

This proposed route is based on the well-established reaction of cyclic anhydrides with ammonia.

Materials:

  • 2-Methylsuccinic anhydride

  • Aqueous ammonia (e.g., 28-30% solution)

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, add 2-methylsuccinic anhydride.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the anhydride with stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Carefully acidify the reaction mixture to a pH of 1-2 with concentrated HCl while cooling in an ice bath. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the product under vacuum to obtain this compound.

  • Purity can be further enhanced by recrystallization from water or an appropriate organic solvent.

Conclusion

Both the Bargellini-type reaction and the amidation of 2-methylsuccinic anhydride offer viable pathways to this compound. The Bargellini-type reaction is an elegant one-pot multicomponent approach that can provide high yields, though it involves the use of more hazardous reagents.[1] In contrast, the amidation of 2-methylsuccinic anhydride is a simpler, more traditional method that utilizes readily available and less toxic materials, and is expected to proceed with high efficiency. The choice between these two routes will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

References

Comparative Biological Activity of 3-Carbamoyl-2-methylpropanoic Acid Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization and comparative analysis of the biological activities of the individual enantiomers of 3-Carbamoyl-2-methylpropanoic acid, namely the (R)- and (S)-forms. While the parent compound is noted for its potential biological activities, specific data delineating the differential effects of its stereoisomers is not currently available.

This guide, intended for researchers, scientists, and drug development professionals, aims to present the existing information on this compound and highlight the absence of enantiomer-specific comparative studies. This identified knowledge gap presents a clear opportunity for future research in the field.

Summary of Available Information

Currently, information regarding this compound is primarily focused on the racemic mixture or the compound as a single entity, without distinguishing between its enantiomeric forms. The publicly accessible chemical database, PubChem, provides general information about this compound, including its chemical structure and basic properties.[1] However, this resource does not contain specific biological activity data for the individual (R) and (S) enantiomers.

Similarly, commercial suppliers of chemical compounds list this compound for research purposes but do not provide data on the comparative biological activities of its enantiomers.

The Importance of Stereochemistry in Drug Development

It is a well-established principle in pharmacology and drug development that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separate evaluation of each enantiomer is a critical step in the drug discovery and development process.

Future Research Directions

The absence of comparative data for the enantiomers of this compound underscores a clear need for further investigation. Future research efforts should focus on the following areas:

  • Enantioselective Synthesis: Development of robust and efficient methods for the synthesis of the individual (R)- and (S)-enantiomers of this compound in high purity.

  • In Vitro Biological Assays: Comparative screening of the (R) and (S) enantiomers in a panel of relevant biological assays to identify any differences in their potency, efficacy, and mechanism of action.

  • In Vivo Studies: Following the identification of differential in vitro activity, conducting in vivo studies in appropriate animal models to assess the pharmacokinetic and pharmacodynamic profiles of each enantiomer.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which each enantiomer exerts its biological effects.

Experimental Protocols: A General Framework

While specific experimental data for the enantiomers of this compound is unavailable, a general framework for future comparative studies can be proposed. The following are examples of standard experimental protocols that could be employed:

1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To assess and compare the cytotoxic effects of the (R) and (S) enantiomers on a panel of cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

2. Enzyme Inhibition Assay

  • Objective: To determine if the enantiomers exhibit differential inhibitory activity against a specific enzyme target.

  • Methodology:

    • In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the (R)-enantiomer, (S)-enantiomer, or racemic mixture.

    • Initiate the enzymatic reaction and monitor its progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction rates for each concentration of the test compounds.

    • Determine the IC50 value for each enantiomer to quantify its inhibitory potency.

Visualization of Research Workflow

The logical flow for investigating the comparative biological activity of the enantiomers can be visualized as follows:

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis and Comparison enantio_synthesis Enantioselective Synthesis of (R) and (S) Enantiomers characterization Structural and Purity Analysis (NMR, HPLC, etc.) enantio_synthesis->characterization racemic_synthesis Racemic Synthesis separation Chiral Separation racemic_synthesis->separation separation->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo data_analysis Quantitative Comparison of Activity (IC50, EC50, etc.) in_vitro->data_analysis moa Mechanism of Action Studies in_vivo->moa in_vivo->data_analysis sar Structure-Activity Relationship (SAR) moa->sar data_analysis->sar

Figure 1: A proposed workflow for the synthesis, biological evaluation, and comparative analysis of this compound enantiomers.

References

Comparative Efficacy of 3-Carbamoyl-2-methylpropanoic acid Against Known Inhibitors of α-Ketoglutarate-Dependent Dioxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Carbamoyl-2-methylpropanoic acid and known inhibitors targeting the α-ketoglutarate (α-KG)-dependent dioxygenase enzyme family. Due to the limited publicly available data on the specific inhibitory efficacy of this compound, this document focuses on its likely mechanism of action based on structurally similar compounds and draws comparisons with well-characterized inhibitors of this enzyme class. The information herein is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction to α-Ketoglutarate-Dependent Dioxygenases and Inhibition

α-Ketoglutarate-dependent dioxygenases are a large family of non-heme iron-containing enzymes that play crucial roles in various cellular processes, including DNA and histone demethylation, collagen biosynthesis, and cellular oxygen sensing.[1][2] A key function of some of these enzymes, such as prolyl hydroxylases (PHDs), is the regulation of the hypoxia-inducible factor (HIF) pathway. By hydroxylating prolyl residues on HIF-α subunits, they mark them for ubiquitin-mediated degradation in the presence of oxygen.

Inhibitors of α-KG-dependent dioxygenases are of significant interest for their therapeutic potential in conditions such as anemia, ischemia, and cancer.[3] These inhibitors typically function by competing with the co-substrate α-ketoglutarate, thereby preventing the hydroxylation of their target substrates.[1][4]

Comparative Analysis of Inhibitors

The following table summarizes known inhibitors of α-ketoglutarate-dependent dioxygenases. It is important to note that quantitative efficacy data, such as IC50 or Ki values, for this compound are not currently available in the public domain and would require direct experimental determination.

Inhibitor ClassExamplesMechanism of ActionNotes
α-Ketoglutarate Analogs N-Oxalylglycine (NOG), Pyridine-2,4-dicarboxylic acid (2,4-PDCA)Competitive inhibitors that mimic the binding of α-ketoglutarate to the active site Fe(II) ion.[1]Often referred to as 'broad-spectrum' inhibitors due to a lack of selectivity among different α-KG-dependent dioxygenases.[1]
Oncometabolites 2-Hydroxyglutarate (2-HG), Succinate, FumarateCompetitive inhibitors of α-KG-dependent dioxygenases.[2][4][5] 2-HG occupies the same active site space as α-KG.[4]These metabolites can accumulate in certain cancers due to mutations in enzymes like IDH1/2, SDH, and FH, leading to epigenetic alterations.[2][4]
Small Molecule Inhibitors FG-2216, FG-4592, 5-carboxy-8-hydroxyquinolineMimic the co-substrate α-ketoglutarate and compete for binding at the enzyme's active site.[1]Developed for their potential therapeutic applications in stimulating erythropoiesis.
Putative Inhibitor This compound Hypothesized to be a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Efficacy data is not currently available and requires experimental validation.

Experimental Protocols

To ascertain the efficacy of this compound, a robust experimental plan is necessary. Below is a detailed methodology for a representative in vitro assay to determine the half-maximal inhibitory concentration (IC50) against a specific α-ketoglutarate-dependent dioxygenase, such as a prolyl hydroxylase domain (PHD) enzyme.

In Vitro PHD2 Inhibition Assay

Objective: To determine the IC50 value of this compound for the human prolyl hydroxylase domain 2 (PHD2) enzyme.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-Ketoglutarate

  • Ascorbate

  • Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound and known inhibitor (e.g., N-Oxalylglycine) as a positive control

  • Detection reagent (e.g., a specific antibody for hydroxylated HIF-1α or a coupled enzyme system to measure succinate production)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Create a serial dilution of the inhibitor in the assay buffer to generate a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, Fe(II), and ascorbate.

  • Add the serially diluted this compound or the positive control inhibitor to the respective wells. Include a no-inhibitor control.

  • Add the HIF-1α peptide substrate and α-ketoglutarate to all wells to initiate the reaction.

  • Finally, add the recombinant PHD2 enzyme to all wells except for a negative control (no enzyme).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Quantify the enzyme activity. This can be done through various methods, such as:

    • ELISA-based detection: Using an antibody that specifically recognizes the hydroxylated HIF-1α peptide.

    • Mass spectrometry: Directly measuring the conversion of the substrate peptide to its hydroxylated form.

    • Coupled enzyme assays: Measuring the production of succinate, a co-product of the reaction.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

To better understand the context of inhibition, the following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for inhibitor screening.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition O2 Oxygen PHD PHD Enzymes O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a HIF-1α HIF1a->PHD hydroxylation VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor Inhibitor (e.g., this compound) Inhibitor->PHD HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, α-KG) incubation Incubate Reagents and Inhibitor in 96-well Plate reagents->incubation inhibitor Serial Dilution of This compound inhibitor->incubation quantification Quantify Enzyme Activity incubation->quantification analysis Plot Dose-Response Curve and Determine IC50 quantification->analysis

Caption: A generalized workflow for determining the IC50 of an inhibitor.

Conclusion

This compound is a compound with the potential to inhibit α-ketoglutarate-dependent dioxygenases, a class of enzymes with significant therapeutic relevance. While direct evidence of its efficacy is lacking in publicly accessible literature, its structural characteristics warrant further investigation. The provided experimental protocol offers a clear path for determining its inhibitory potential in a laboratory setting. By comparing its performance against known inhibitors such as N-oxalylglycine and 2-hydroxyglutarate, researchers can accurately place its efficacy within the broader landscape of α-KG-dependent dioxygenase inhibitors and explore its potential for therapeutic development.

References

A Researcher's Guide to Cross-Reactivity Assessment of 3-Carbamoyl-2-methylpropanoic acid in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of potential interfering substances in a competitive immunoassay for the quantitative determination of 3-Carbamoyl-2-methylpropanoic acid. While specific cross-reactivity data for this compound is not extensively published, this document outlines the necessary experimental protocols, data presentation standards, and analytical logic required to conduct a thorough investigation of assay specificity. The methodologies described herein are based on established principles of immunoassay validation and can be adapted for various small molecule analytes.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high sensitivity for the detection of specific analytes. However, a critical aspect of immunoassay performance is its specificity—the ability to measure only the intended analyte without interference from other structurally similar or dissimilar molecules present in the sample. Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to inaccurate (typically overestimated) concentration measurements.

For a small molecule like this compound, competitive immunoassay formats are commonly employed. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The presence of cross-reacting substances can lead to a false signal, compromising the reliability of the results. Therefore, rigorous cross-reactivity testing against a panel of relevant compounds is a mandatory step in assay validation.

Hypothetical Competitive Immunoassay for this compound

To illustrate the cross-reactivity assessment process, we will consider a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for this compound. The principles outlined can be extrapolated to other immunoassay platforms.

Assay Principle:

The assay is based on the competitive binding between this compound in the sample and a fixed concentration of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated onto a microplate. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of this compound in the sample.

G cluster_0 Competitive Binding Phase cluster_1 Detection Phase Analyte This compound (in sample) Antibody Antibody Coated on Microplate Analyte->Antibody Binds Labeled_Analyte Enzyme-Labeled This compound Labeled_Analyte->Antibody Competes for Binding Wash Wash Step (Removes unbound components) Substrate Add Substrate Wash->Substrate Color_Development Color Development (Inversely proportional to analyte concentration) Substrate->Color_Development

Figure 1: Principle of a competitive immunoassay for this compound.

Experimental Protocol for Cross-Reactivity Assessment

This section details the methodology for evaluating the cross-reactivity of structurally similar compounds in the hypothetical immunoassay for this compound.

Selection of Potential Cross-Reactants

A panel of compounds with structural similarity to this compound should be selected. This includes precursors, metabolites, and structural analogs. For this guide, we will consider the following hypothetical cross-reactants:

  • 3-Carbamoylpropanoic acid

  • 2-Methylpropanoic acid

  • 3-(Methylcarbamoyl)amino]propanoic acid

  • 3-Carbamoyl-3-methylpropanoic acid

  • t-Butoxycarbonyl-3-carbamoyl propanoic acid

Materials and Reagents
  • Microplate pre-coated with anti-3-Carbamoyl-2-methylpropanoic acid antibody

  • This compound standard

  • Enzyme-labeled this compound

  • Potential cross-reactant compounds

  • Assay buffer

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Experimental Workflow

The following workflow outlines the steps for conducting the cross-reactivity study.

G cluster_0 Preparation cluster_1 Immunoassay Procedure cluster_2 Data Analysis A Prepare serial dilutions of This compound standard C Add standards and cross-reactant dilutions to antibody-coated microplate wells A->C B Prepare serial dilutions of each potential cross-reactant B->C D Add enzyme-labeled This compound to all wells C->D E Incubate to allow for competitive binding D->E F Wash plate to remove unbound reagents E->F G Add substrate and incubate for color development F->G H Add stop solution and read absorbance G->H I Generate a standard curve for This compound H->I J Determine the concentration of each cross-reactant that causes 50% inhibition (IC50) H->J K Calculate the percent cross-reactivity I->K J->K

Figure 2: Experimental workflow for assessing cross-reactivity.

Assay Procedure
  • Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in assay buffer to generate a standard curve.

  • Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer.

  • Immunoassay:

    • Add the standard dilutions and cross-reactant dilutions to the respective wells of the antibody-coated microplate.

    • Add the enzyme-labeled this compound to all wells.

    • Incubate the plate according to the assay protocol to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for the recommended time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis and Calculation of Cross-Reactivity

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal.

Data Presentation: Cross-Reactivity of Structurally Related Compounds

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound [Experimental Value] 100
3-Carbamoylpropanoic acid[Experimental Value][Calculated Value]
2-Methylpropanoic acid[Experimental Value][Calculated Value]
3-(Methylcarbamoyl)amino]propanoic acid[Experimental Value][Calculated Value]
3-Carbamoyl-3-methylpropanoic acid[Experimental Value][Calculated Value]
t-Butoxycarbonyl-3-carbamoyl propanoic acid[Experimental Value][Calculated Value]

Table 1: Hypothetical cross-reactivity data for the this compound immunoassay.

Comparison with Alternative Methods

When significant cross-reactivity is observed, it is crucial to have a confirmatory analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the specific quantification of small molecules.

FeatureCompetitive ImmunoassayHPLC-MS/MS
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio
Specificity Can be affected by cross-reacting substancesHigh; can distinguish between structurally similar compounds
Throughput HighLower
Cost per Sample Generally lowerHigher
Instrumentation Standard laboratory equipment (microplate reader)Specialized and expensive instrumentation
Primary Use Screening and high-throughput analysisConfirmation and reference method

Table 2: Comparison of competitive immunoassay with a reference method (HPLC-MS/MS).

Conclusion

The validation of an immunoassay for this compound must include a thorough investigation of its cross-reactivity with structurally related compounds. This guide provides a systematic approach to designing and executing such a study, from the selection of potential cross-reactants to the final data analysis and presentation. By following these protocols, researchers can ensure the accuracy and reliability of their immunoassay data, which is paramount in both research and clinical settings. The use of a highly specific confirmatory method, such as HPLC-MS/MS, is strongly recommended to verify any positive results obtained from the immunoassay, especially when the presence of cross-reacting substances is suspected.

A Comparative Analysis of Spectroscopic Data: 3-Carbamoyl-2-methylpropanoic Acid and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Carbamoyl-2-methylpropanoic acid. This guide provides a comparative analysis with the structurally similar 2-methylpropanoic acid, supported by experimental data and detailed methodologies.

This guide presents a detailed comparison of the spectroscopic data for this compound and its structural analogue, 2-methylpropanoic acid. Due to the limited availability of experimental spectra for this compound, this comparison combines experimental data for 2-methylpropanoic acid with predicted values and characteristic spectral features for the target molecule's functional groups. This approach provides a valuable reference for the identification and characterization of this compound.

Molecular Structures

This compound

  • Molecular Formula: C₅H₉NO₃
  • Molecular Weight: 131.13 g/mol

2-methylpropanoic acid

  • Molecular Formula: C₄H₈O₂

  • Molecular Weight: 88.11 g/mol

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and 2-methylpropanoic acid (experimental).

¹H NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Spectral Data

Assignment This compound (Predicted Chemical Shift, ppm) 2-methylpropanoic acid (Experimental Chemical Shift, ppm) Multiplicity Integration
-COOH10-12~12.0singlet (broad)1H
-CH-2.5-2.92.58septet1H
-CH₂-2.2-2.6-multiplet2H
-CH₃1.1-1.31.17doublet3H
-CONH₂5.5-7.5-singlet (broad)2H

Note: Predicted values for this compound are based on the analysis of its functional groups and comparison with similar structures.

¹³C NMR Spectroscopy Data

Table 2: Comparative ¹³C NMR Spectral Data

Assignment This compound (Predicted Chemical Shift, ppm) 2-methylpropanoic acid (Experimental Chemical Shift, ppm) [1]
-COOH175-185~184
-CONH₂170-180-
-CH-35-45~34
-CH₂-30-40-
-CH₃15-25~19

Note: Predicted values for this compound are based on the analysis of its functional groups and comparison with similar structures.

Infrared (IR) Spectroscopy Data

Table 3: Comparative IR Spectral Data

Functional Group Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) 2-methylpropanoic acid (Experimental Wavenumber, cm⁻¹) [2]
O-H (Carboxylic Acid)Stretching2500-3300 (broad)2500-3300 (broad)
N-H (Amide)Stretching3100-3500 (two bands)-
C-HStretching2850-30002875-2975
C=O (Carboxylic Acid)Stretching1700-1725~1710
C=O (Amide I)Stretching1630-1680-
N-H (Amide II)Bending1550-1640-

Note: Predicted values for this compound are based on characteristic absorption frequencies for its functional groups.[3][4][5]

Mass Spectrometry (MS) Data

Table 4: Comparative Mass Spectrometry Fragmentation Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation
This compound 131114, 88, 72, 44Loss of NH₃, Loss of COOH, Loss of CONH₂, Cleavage of C-C bonds
2-methylpropanoic acid 88[6]73, 45, 43[6]Loss of CH₃, Loss of COOH, Isopropyl cation

Note: Predicted fragmentation for this compound is based on the fragmentation patterns of carboxylic acids and amides.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Set the probe temperature to a constant value, typically 25 °C, to ensure reproducibility.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Background Scan: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is common. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically keeps the molecular ion intact.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare for GC/LC or Direct Infusion Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Acquire & Process 1H & 13C Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

Confirming the Structure of Synthesized 3-Carbamoyl-2-methylpropanoic Acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comparative overview of standard spectroscopic methods for the structural confirmation of synthesized 3-Carbamoyl-2-methylpropanoic acid. By presenting hypothetical yet realistic experimental data alongside detailed protocols, this document aims to serve as a practical reference for the characterization of this and similar small molecules.

Introduction

The precise confirmation of a synthesized molecule's structure is a critical step in chemical and pharmaceutical research. For a compound such as this compound, a molecule with potential applications in medicinal chemistry, unambiguous structural verification is paramount. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the molecular structure of this target compound.

Data Presentation: A Multi-faceted Approach to Structural Verification

A combination of spectroscopic techniques provides a comprehensive and definitive structural confirmation. Below are the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.0 - 10.0Broad Singlet1H-COOH
7.4Broad Singlet1H-CONH₂ (one H)
6.8Broad Singlet1H-CONH₂ (one H)
2.8 - 2.6Multiplet1H-CH(CH₃)-
2.5 - 2.3Multiplet2H-CH₂-CONH₂
1.2Doublet3H-CH(CH₃)-
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
180.5-COOH
175.0-CONH₂
42.0-CH(CH₃)-
38.5-CH₂-CONH₂
17.0-CH₃
Table 3: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amide)
3300 - 2500Strong, Very BroadO-H stretch (carboxylic acid)
1710Strong, SharpC=O stretch (carboxylic acid)
1680Strong, SharpC=O stretch (amide I)
1640MediumN-H bend (amide II)
1420MediumO-H bend
1250MediumC-O stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
131.0685[M]⁺ (Molecular Ion)
114.06100[M - NH₃]⁺
86.0460[M - COOH]⁺
72.0445[M - CONH₂ - CH₃]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]

    • Further dilute the solution to a final concentration of about 10-100 µg/mL.[2]

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Product Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Provides connectivity and chemical environment FTIR FT-IR Spectroscopy Purification->FTIR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of synthesized compounds.

Comparison of Techniques

Each spectroscopic technique provides unique and complementary information for the structural elucidation of this compound.

  • NMR Spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments. Together, they allow for the complete assembly of the carbon-hydrogen framework.

  • FT-IR Spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[3] For this compound, the characteristic broad O-H stretch of the carboxylic acid and the distinct C=O and N-H stretches of the amide group are readily identifiable, confirming the presence of these key functionalities.[4]

  • Mass Spectrometry provides the molecular weight of the compound through the molecular ion peak, offering a direct confirmation of the molecular formula.[5] Furthermore, the fragmentation pattern can provide valuable clues about the molecule's structure, as weaker bonds are more likely to break, leading to characteristic fragment ions.

Conclusion

While each spectroscopic method offers valuable insights, a definitive structural confirmation of this compound is best achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. NMR establishes the detailed connectivity of the atoms, FT-IR confirms the presence of essential functional groups, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated approach minimizes ambiguity and ensures the confident identification of the synthesized compound.

References

A Comparative Guide to In-Vitro and In-Vivo Studies of 3-Carbamoyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data specifically comparing the in-vitro and in-vivo effects of 3-Carbamoyl-2-methylpropanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive comparison based on the known biological activities of the closely related compound, 3-Carbamoyl-3-methylpropanoic acid, which is reported to be an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. The experimental protocols and data presented herein are illustrative and based on standard methodologies for evaluating PHD inhibitors.

Introduction

This compound is a small molecule with potential therapeutic applications stemming from its structural similarity to known modulators of the cellular hypoxia response pathway. This guide explores the methodologies and potential outcomes of in-vitro and in-vivo studies designed to characterize its biological activity, focusing on its presumed role as a HIF prolyl hydroxylase inhibitor.

Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.

This compound is hypothesized to act as a competitive inhibitor of PHD enzymes, mimicking the co-substrate 2-oxoglutarate, thereby stabilizing HIF-α even under normoxic conditions.[1]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α HIF-1α_OH HIF-1α-OH HIF-1α_normoxia->HIF-1α_OH Hydroxylation PHD PHD PHD->HIF-1α_OH O2 O2 O2->PHD 2OG 2-Oxoglutarate 2OG->PHD VHL VHL HIF-1α_OH->VHL Proteasome Proteasome Degradation VHL->Proteasome Ub Ubiquitin Ub->VHL HIF-1α_hypoxia HIF-1α HIF_complex HIF-1α/β HIF-1α_hypoxia->HIF_complex HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE Nucleus->HRE Target_Genes Target Genes (VEGF, EPO, etc.) HRE->Target_Genes 3CMPA 3-Carbamoyl-2- methylpropanoic acid 3CMPA->PHD Inhibition

Figure 1: Hypothesized mechanism of action of this compound via inhibition of HIF prolyl hydroxylase (PHD), leading to the stabilization of HIF-1α and activation of target genes.

In-Vitro Studies

In-vitro studies are essential for the initial characterization of a compound's biochemical and cellular activity, providing a controlled environment to dissect its mechanism of action and determine its potency and selectivity.

Quantitative Data Summary
ParameterAssay TypeCell LineHypothetical Value
IC₅₀ PHD2 Enzyme Inhibition AssayRecombinant Human PHD2850 nM
EC₅₀ HRE Reporter Gene AssayHEK293T-HRE-Luciferase2.5 µM
IC₅₀ Cell Viability (Cytotoxicity)HeLa (Cancer Cell Line)> 100 µM
IC₅₀ Cell Viability (Cytotoxicity)HK-2 (Normal Kidney Cell Line)> 200 µM
Experimental Protocols

1. PHD2 Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PHD2.

  • Methodology:

    • Recombinant human PHD2 enzyme is incubated with a synthetic HIF-1α peptide substrate, the co-substrate 2-oxoglutarate, and Fe(II).

    • The reaction is initiated in the presence of varying concentrations of this compound.

    • The hydroxylation of the HIF-1α peptide is measured, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or by detecting the consumption of 2-oxoglutarate.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

2. Hypoxia Response Element (HRE) Reporter Gene Assay

  • Objective: To assess the compound's ability to induce HIF-dependent gene transcription in a cellular context.

  • Methodology:

    • A stable cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of a promoter containing multiple HREs.

    • These cells are treated with a range of concentrations of this compound under normoxic conditions.

    • After a defined incubation period (e.g., 16-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

    • The EC₅₀ value, the concentration that produces 50% of the maximal response, is determined.

3. Cell Viability (Cytotoxicity) Assay

  • Objective: To evaluate the cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.

  • Methodology:

    • Cells (e.g., HeLa and HK-2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with increasing concentrations of this compound for a prolonged period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • The IC₅₀ for cytotoxicity is calculated, representing the concentration that reduces cell viability by 50%.

In-Vivo Studies

In-vivo studies are critical for evaluating the pharmacokinetic properties, efficacy, and safety of a compound in a whole-organism setting, providing insights into its potential as a therapeutic agent.

Quantitative Data Summary
ParameterAnimal ModelDosing RegimenHypothetical Value
Plasma EPO Levels C57BL/6 Mice30 mg/kg, oral gavage5-fold increase at 8 hours
Tumor Growth Inhibition Nude Mice with HCT116 Xenograft50 mg/kg, daily for 14 days40% reduction in tumor volume
Bioavailability (F%) Sprague-Dawley Rats10 mg/kg oral, 2 mg/kg IV35%
Half-life (t₁/₂) Sprague-Dawley Rats10 mg/kg oral4.2 hours
Experimental Protocols

1. Erythropoietin (EPO) Induction in Mice

  • Objective: To determine if the compound can induce the production of erythropoietin, a key HIF target gene, in a living animal.

  • Methodology:

    • Healthy C57BL/6 mice are administered a single dose of this compound via oral gavage.

    • Blood samples are collected at various time points post-administration (e.g., 2, 4, 8, 24 hours).

    • Plasma is isolated, and EPO levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The fold-increase in EPO levels compared to vehicle-treated control animals is calculated.

2. Tumor Xenograft Model

  • Objective: To assess the anti-tumor efficacy of the compound in a cancer model. In-vitro studies have suggested selective cytotoxicity of the related compound 3-Carbamoyl-3-methylpropanoic acid against tumor cells.[1]

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a human cancer cell line (e.g., HCT116).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily doses of this compound, while the control group receives a vehicle.

    • Tumor volume is measured regularly with calipers throughout the study.

    • At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

3. Pharmacokinetic (PK) Study in Rats

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • A cohort of Sprague-Dawley rats receives an intravenous (IV) dose of the compound, while another cohort receives an oral dose.

    • Blood samples are collected at multiple time points after dosing.

    • The concentration of this compound in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Key PK parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.

Comparative Workflow

Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Enzyme_Assay PHD2 Enzyme Inhibition Assay (IC₅₀) Reporter_Assay HRE Reporter Gene Assay (EC₅₀) Cell_Viability Cytotoxicity Assay (IC₅₀) Decision Promising In-Vitro Profile? Cell_Viability->Decision PK_Study Pharmacokinetic Study in Rats (Bioavailability, t₁/₂) EPO_Induction EPO Induction in Mice PK_Study->EPO_Induction Efficacy_Model Tumor Xenograft Efficacy Model EPO_Induction->Efficacy_Model End Candidate for Further Development Efficacy_Model->End Start Compound Synthesis (this compound) Start->Enzyme_Assay Start->Reporter_Assay Start->Cell_Viability Decision->PK_Study Yes

Figure 2: A typical experimental workflow comparing in-vitro and in-vivo studies for the evaluation of a PHD inhibitor.

Conclusion

The comprehensive evaluation of this compound requires a multi-faceted approach, beginning with in-vitro assays to confirm its mechanism of action and cellular potency. Positive results from these initial studies, demonstrating potent and selective activity, would then warrant progression to in-vivo models. These animal studies are indispensable for understanding the compound's behavior in a complex biological system, assessing its therapeutic potential, and identifying any potential liabilities. While direct experimental evidence for this compound is currently lacking, the methodologies and expected outcomes outlined in this guide, based on its structural analogs, provide a robust framework for its future investigation.

References

Benchmarking 3-Carbamoyl-2-methylpropanoic Acid: An Analysis of a Non-Catalytic Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals no evidence of 3-Carbamoyl-2-methylpropanoic acid being utilized as a catalyst. This compound is consistently characterized as a chemical intermediate, a building block in organic synthesis, and a molecule of interest for its potential biological activities. Consequently, a direct comparison guide on its catalytic performance cannot be generated due to the absence of any performance data.

While the core request to benchmark the catalytic performance of this compound cannot be fulfilled, this guide will instead provide a summary of its known applications and properties, offering context to researchers, scientists, and drug development professionals who may be investigating this molecule.

Known Applications and Properties

This compound is primarily documented in chemical literature and supplier databases as a reagent or building block. Its bifunctional nature, containing both a carboxylic acid and a carbamoyl (amide) group, makes it a potentially useful starting material for the synthesis of more complex molecules, including derivatives for pharmaceutical research.

Some scientific sources suggest a potential biological role for this molecule, particularly in studies related to hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. However, this biological activity is distinct from catalytic activity in a chemical process.

The Absence of Catalytic Precedent

An exhaustive search of chemical databases and patent literature yielded no instances of this compound being employed as a catalyst for any chemical transformation. This includes, but is not limited to, investigations into its potential use in:

  • Acid-base catalysis: While possessing a carboxylic acid group, there is no indication of its use as an acid catalyst.

  • Organocatalysis: Despite the presence of functional groups common in some organocatalysts (e.g., amide, carboxylic acid), it has not been identified as an effective catalyst for reactions such as asymmetric synthesis, aldol reactions, or Michael additions.

  • Transition metal catalysis: There is no literature to suggest its use as a ligand for a catalytically active metal center.

Hypothetical Experimental Workflow for Catalyst Screening

For the benefit of researchers who may wish to investigate the potential catalytic activity of this compound or similar compounds, a general experimental workflow for screening its performance in a model reaction, such as esterification, is provided below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_reactants Prepare Reactants (e.g., Acetic Acid, Ethanol) setup_rxn Set up Reaction Vessels (Test & Control) prep_reactants->setup_rxn prep_catalyst Prepare Catalyst Solution (this compound) prep_catalyst->setup_rxn prep_control Prepare Control Catalyst (e.g., p-Toluenesulfonic acid) prep_control->setup_rxn add_reactants Add Reactants & Catalysts setup_rxn->add_reactants run_rxn Run Reaction (Specified Temp & Time) add_reactants->run_rxn quench_rxn Quench Reaction run_rxn->quench_rxn extract_product Extract Product quench_rxn->extract_product analyze_yield Analyze Yield & Purity (e.g., GC-MS, NMR) extract_product->analyze_yield compare_data Compare Performance Data (Yield, Turnover Number, etc.) analyze_yield->compare_data

Caption: A general workflow for screening the catalytic activity of a novel compound.

Conclusion

Navigating Experimental Reproducibility: A Comparative Guide to 3-Carbamoyl-2-methylpropanoic Acid and Alternatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the reported biological activities of small-molecule carboxylic acids, with a focus on experimental protocols relevant to the evaluation of compounds like 3-Carbamoyl-2-methylpropanoic acid. Due to the limited publicly available experimental data for this compound, this guide utilizes data from the closely related isomer, 3-Carbamoyl-3-methylpropanoic acid, as a primary example to illustrate key experimental workflows and data comparison.

The guide will delve into two common areas of investigation for such molecules: cytotoxicity and the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Detailed experimental protocols are provided to facilitate the replication and adaptation of these assays for the user's specific research needs.

Comparative Analysis of Biological Activity

The following tables summarize the reported cytotoxic effects of various propanoic acid derivatives on different cancer cell lines. This data is essential for understanding the potential therapeutic applications and for comparing the potency of new chemical entities.

Table 1: Comparative Cytotoxicity of Propanoic Acid Derivatives in Human Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
3-Carbamoyl-3-methylpropanoic acidVarious human tumor cell linesNot specifiedSelectively cytotoxic[1]
Pinostrobin propionateT47D (Breast Cancer)MTT Assay570[2]
Pinostrobin butyrateT47D (Breast Cancer)MTT Assay400[2]
Dihydropyridine carboxylic acid derivative 3aHCT-15 (Colon Cancer)Not specified7.94[3]
Dihydropyridine carboxylic acid derivative 3bHCT-15 (Colon Cancer)Not specified9.24[3]
3-Carbamoyl-2-phenylpropionic acidCultured fibroblastsGrowth Inhibition> 500 (nontoxic)[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Reported Activity of 3-Carbamoyl-3-methylpropanoic acid as a HIF Prolyl Hydroxylase (PHD) Inhibitor

CompoundBiological TargetEffectReference
3-Carbamoyl-3-methylpropanoic acidHIF prolyl hydroxylase domain (PHD) enzymesInhibition, leading to HIF-1α stabilization[1]

Detailed Experimental Protocols

To ensure the reproducibility of experiments involving these compounds, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cultured cells.[1][5][6]

Materials:

  • 96-well microplates

  • Human cancer cell line of choice (e.g., T47D, HCT-15)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) and a vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of HIF-1α Stabilization by Western Blot

This protocol describes a method to determine if a compound inhibits PHD enzymes, leading to the stabilization and accumulation of the HIF-1α subunit.[7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture dishes

  • Test compound and vehicle control

  • Cobalt chloride (CoCl2) as a positive control for hypoxia induction

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., 100 µM CoCl2).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensity for HIF-1α relative to the β-actin loading control to determine the extent of HIF-1α stabilization.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serially diluted compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analysis Calculate % viability & IC50 read_plate->analysis

Caption: Workflow for the MTT cytotoxicity assay.

hif1a_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation pVHL pVHL PHD->pVHL Recognition Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression PHD_inhibitor 3-Carbamoyl-3-methylpropanoic acid (Inhibitor) PHD_inhibitor->PHD

Caption: Simplified HIF-1α signaling pathway.

References

Comparative Analysis of 3-Carbamoyl-2-methylpropanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Carbamoyl-2-methylpropanoic acid derivatives, focusing on their potential as therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decision-making in drug discovery and development.

Introduction

This compound and its derivatives are a class of small molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds share a common structural scaffold but can be modified with various substituents to modulate their physicochemical properties and biological targets. This guide focuses on the comparative analysis of these derivatives in key therapeutic areas, including inflammation, cancer, and hypoxia-related conditions.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. The following table summarizes the anti-inflammatory activity of representative carbamoyl-containing compounds, evaluated using the carrageenan-induced paw edema model in rats.

Compound/DerivativeStructureMaximum Inhibition (%)Reference
Ibuprofen Derivative 5Ibuprofen + L-proline methyl ester40.64[1]
Ibuprofen Derivative 6Ibuprofen + Sarcosine methyl ester52.91[1]
Naproxen Derivative 9Naproxen + L-proline methyl ester83.91[1]
Naproxen Derivative 10Naproxen + Sarcosine methyl ester87.82[1]
Indomethacin (Standard)-78.8[2]

Note: While not direct derivatives of this compound, these carbamoylmethyl esters of NSAIDs provide a relevant comparison for anti-inflammatory potential.

Structure-Activity Relationship for Anti-inflammatory Effects

The data suggests that the nature of the parent nonsteroidal anti-inflammatory drug (NSAID) and the linked amino acid ester significantly influences the anti-inflammatory potency. Notably, the naproxen derivatives exhibited greater anti-inflammatory activity compared to the ibuprofen derivatives.[1] Within the naproxen series, the derivative incorporating a sarcosine methyl ester (Compound 10) showed the highest percentage of inflammation inhibition.[1]

Cytotoxic Activity in Cancer Cell Lines

The potential of this compound derivatives as anti-cancer agents is an emerging area of research. While specific comparative data for a series of these exact derivatives is limited, related compounds containing carbamoyl moieties have been evaluated for their cytotoxicity against various cancer cell lines.

Compound/DerivativeCell LineGI50 (µM)Reference
Carbazole Derivative 4aMCF-728.3[3]
Carbazole Derivative 4cMCF-713.4[3]
Carbazole Derivative 3dMDA-MB-23119.3[3]
Carbazole Derivative 4dMDA-MB-23118.0[3]

Note: The data above is for carbazole derivatives with aminocarbazole groups and is presented to illustrate the potential cytotoxic effects of carbamoyl-related structures.

Structure-Activity Relationship for Cytotoxicity

For the evaluated carbazole derivatives, the position of the aminocarbazole group and the nature of the substituents appear to influence the cytotoxic activity. In general, derivatives with the aminocarbazole group at the 2-position showed greater cytotoxicity against the tested breast cancer cell lines.[3]

Inhibition of Hypoxia-Inducible Factor (HIF) Signaling

A promising therapeutic avenue for this compound derivatives is the inhibition of the Hypoxia-Inducible Factor (HIF) signaling pathway. Specifically, 3-Carbamoyl-3-methylpropanoic acid has been noted for its potential interaction with HIF prolyl hydroxylase domain (PHD) enzymes, which are key regulators of HIF-1α stability.[4] Inhibition of PHDs leads to the stabilization of HIF-1α and can be a therapeutic strategy in conditions like anemia and ischemia.

The following diagram illustrates the general mechanism of HIF-1α regulation and the potential point of intervention for PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes PHD->HIF1a_OH O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL pVHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Inhibitor 3-Carbamoyl-2-methylpropanoic acid derivative Inhibitor->PHD Inhibition

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of inhibition by this compound derivatives.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Compound Administration: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[1][2]

Acetic Acid-Induced Writhing Test in Mice

This assay is used to screen for peripheral analgesic activity.

  • Animal Model: Swiss albino mice (20-25 g) are commonly used.

  • Compound Administration: Test compounds, a vehicle control, and a standard analgesic (e.g., diclofenac sodium) are administered prior to the acetic acid injection.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally.

  • Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 15-20 minutes).

  • Calculation of Analgesic Activity: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.[5]

HIF-1α Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay is used to screen for inhibitors of HIF-1α transcriptional activity.

  • Cell Line: A cancer cell line (e.g., MDA-MB-231) is stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

  • Compound Treatment: The cells are treated with the test compounds under hypoxic conditions (or stimulated with a hypoxia-mimetic agent like cobalt chloride).

  • Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory activity of the compounds on HIF-1α transcriptional activity is determined by the reduction in luciferase signal compared to untreated hypoxic cells. The IC50 value (concentration that inhibits 50% of the HIF-1α activity) can be calculated.[6]

Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of novel this compound derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR A Design & Synthesis of 3-Carbamoyl-2-methylpropanoic acid derivatives B Structural Characterization (NMR, MS, etc.) A->B C Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->C D HIF-1α Inhibition Assays (e.g., Luciferase reporter) B->D E Enzyme Inhibition Assays (e.g., PHD2 activity) B->E H Data Compilation & Comparison (Tables of IC50/GI50, % inhibition) C->H D->H E->H F Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) F->H G Analgesic Assays (e.g., Acetic acid writhing test) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Compound Identification I->J J->F J->G

Caption: A generalized workflow for the synthesis, screening, and evaluation of this compound derivatives.

Conclusion

This comparative guide provides a framework for the evaluation of this compound derivatives as potential therapeutic agents. The presented data on related compounds highlight the potential for this scaffold in developing novel anti-inflammatory, analgesic, and anti-cancer drugs, possibly through the modulation of the HIF-1 signaling pathway. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to design and conduct further studies to elucidate the structure-activity relationships and identify lead candidates for preclinical and clinical development. Further research focusing on a systematic variation of substituents on the this compound core is warranted to fully explore the therapeutic potential of this chemical class.

References

Safety Operating Guide

Proper Disposal of 3-Carbamoyl-2-methylpropanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 3-Carbamoyl-2-methylpropanoic acid, synthesized from publicly available safety data sheets and general best practices for chemical waste management.

Essential Safety Information

Before handling this compound, it is crucial to be familiar with its properties and associated hazards. This information is critical for implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
Appearance Almost white powder[2]
Melting Point 100-105°C[2]
Solubility DMSO: 50 mg/mL (208.12 mM)[2]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[3]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[3]

**Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a fume hood.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]

3. Containerization:

  • Use a chemically compatible and sealable container for waste collection.[4] The original product container can be used if it is in good condition.

  • Ensure the container is properly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

4. Spill Management:

  • In the event of a spill, avoid generating dust.[2]

  • For small spills, carefully collect the solid material using a scoop or other appropriate tool and place it in the designated waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as contaminated waste.

5. Final Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

6. Decontamination of Empty Containers:

  • If the original container is to be disposed of, it must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult with your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 3-Carbamoyl-2-methylpropanoic acid for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Use a Labeled, Compatible Waste Container ppe->waste_container is_spill Is it a spill? waste_container->is_spill collect_solid Carefully Collect Solid Waste is_spill->collect_solid Yes direct_disposal Place directly into Waste Container is_spill->direct_disposal No clean_spill Clean Spill Area & Collect Contaminated Materials collect_solid->clean_spill seal_container Securely Seal Container clean_spill->seal_container direct_disposal->seal_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 3-Carbamoyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling 3-Carbamoyl-2-methylpropanoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. A hazard assessment of specific laboratory operations should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecification
Respiratory Protection RespiratorA government-approved respirator is required.[1] In cases of nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.
Hand Protection GlovesUse compatible, chemical-resistant gloves.[1] Gloves must be inspected for integrity before each use.[1] Employ proper glove removal technique to avoid skin contact with the substance.[1]
Eye and Face Protection Safety EyewearGovernment-approved eye and face protection, such as safety glasses with side shields or chemical splash goggles, must be worn.[1] A face shield may be necessary for splash-prone situations.[2][3]
Body Protection Protective ClothingA lab coat or other protective clothing is required.[1] For situations with a higher risk of exposure, a complete chemical-resistant suit may be necessary.
Foot Protection FootwearProtective boots should be worn if the situation demands.[1]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

  • Engineering Controls : Always handle this chemical in a well-ventilated area.[1] The use of a fume hood or a closed system with local exhaust is recommended to prevent direct exposure.[1] Ensure that a safety shower and eye bath are readily accessible.[1]

  • Pre-Handling Inspection : Before starting any work, inspect all PPE for damage or defects. Ensure all equipment is clean and in good working order.

  • Donning PPE : Put on all required PPE as listed in the table above before entering the designated handling area.

  • Handling the Chemical :

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not breathe in any dust, fumes, vapors, or spray.[1]

    • Avoid prolonged or repeated exposure.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Post-Handling :

    • Wash hands and face thoroughly after handling the chemical.[1]

    • If skin contact occurs, wash the affected area with plenty of soap and water.[1]

    • In case of eye contact, rinse cautiously with water for several minutes.[4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4]

    • If inhaled, move to an area with fresh air.[1]

    • Seek medical attention if you feel unwell after exposure.[1]

    • Contaminated clothing should be washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1] Do not allow the product to enter drains.[1]

  • Contaminated Materials : Any materials used for cleaning up spills, such as rags or absorbent materials, should be placed in a sealed bag and held for waste disposal.[1]

  • Containers : Handle uncleaned containers as you would the product itself. Do not mix with other waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Conduct Hazard Assessment prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Handle Chemical in Well-Ventilated Area prep3->handle1 handle2 Avoid Contact and Inhalation handle1->handle2 post1 Doff PPE Correctly handle2->post1 emergency1 In Case of Spill or Exposure handle2->emergency1 post2 Wash Hands Thoroughly post1->post2 post3 Dispose of Waste per Regulations post2->post3 emergency2 Follow First Aid Measures emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.